Product packaging for Tulobuterol Hydrochloride(Cat. No.:CAS No. 41570-61-0)

Tulobuterol Hydrochloride

カタログ番号: B1682040
CAS番号: 41570-61-0
分子量: 264.19 g/mol
InChIキー: RSLNRVYIRDVHLY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Tulobuterol hydrochloride is an organic molecular entity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19Cl2NO B1682040 Tulobuterol Hydrochloride CAS No. 41570-61-0

特性

IUPAC Name

2-(tert-butylamino)-1-(2-chlorophenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO.ClH/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13;/h4-7,11,14-15H,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLNRVYIRDVHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC=CC=C1Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

41570-61-0 (Parent)
Record name Tulobuterol hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056776013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3045805
Record name Tulobuterol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56776-01-3, 41570-61-0
Record name Tulobuterol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56776-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tulobuterol hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056776013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tulobuterol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758643
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tulobuterol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tulobuterol Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TULOBUTEROL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNC12181T0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Core Mechanism of Action: β2-Adrenergic Receptor-Mediated Bronchodilation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Mechanism of Action of Tulobuterol Hydrochloride on Bronchial Smooth Muscle

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound is a potent, long-acting β2-adrenergic receptor agonist (LABA) utilized in the management of obstructive airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). Its therapeutic efficacy is primarily rooted in its ability to induce bronchodilation through a well-defined signaling cascade within bronchial smooth muscle cells. This technical guide provides an in-depth exploration of tulobuterol's core mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the key molecular pathways.

Tulobuterol exerts its primary effect by selectively binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) abundantly expressed on the surface of bronchial smooth muscle cells. This interaction initiates a canonical signaling pathway that culminates in muscle relaxation and subsequent dilation of the airways.

The sequence of events is as follows:

  • Receptor Binding and G-Protein Activation: Tulobuterol binds to the β2-adrenergic receptor, inducing a conformational change. This change facilitates the activation of the associated heterotrimeric stimulatory G-protein (Gs). The Gαs subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.

  • Adenylyl Cyclase Activation: The activated Gαs-GTP complex translocates along the cell membrane and binds to adenylyl cyclase, an enzyme that it allosterically activates.

  • cAMP Synthesis: Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to the second messenger, cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of cAMP-dependent Protein Kinase A (PKA). Studies have confirmed that PKA is the predominant and physiologically relevant effector through which β-agonists exert their relaxant effects on airway smooth muscle.

  • Phosphorylation of Downstream Targets: Activated PKA phosphorylates multiple intracellular target proteins, leading to a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile apparatus to calcium. Key PKA-mediated events that promote relaxation include:

    • Inhibition of Myosin Light Chain Kinase (MLCK): PKA-dependent phosphorylation of MLCK decreases its activity, reducing the phosphorylation of the myosin light chain (MLC20).

    • Activation of Myosin Light Chain Phosphatase (MLCP): PKA can promote the activity of MLCP, which dephosphorylates MLC20. The dephosphorylation of myosin is a critical step for muscle relaxation.

    • Modulation of Ion Channels: PKA activation leads to the opening of large-conductance calcium-activated potassium (BKCa) channels, causing potassium efflux and hyperpolarization of the cell membrane. This makes the cell less excitable and reduces calcium influx through voltage-gated calcium channels.

The net result of this cascade is the relaxation of the bronchial smooth muscle, which alleviates bronchoconstriction and improves airflow.

Tulobuterol_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tulobuterol Tulobuterol B2AR β2-Adrenergic Receptor (GPCR) Tulobuterol->B2AR Binds Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active MLCK PKA->MLCK_active Inhibits MLCP Myosin Light Chain Phosphatase (MLCP) PKA->MLCP Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Contraction Contraction MLCK_active->Contraction Promotes MLCK_inactive Inactive MLCK MLCP->Contraction Inhibits

Caption: Primary signaling pathway for tulobuterol-induced bronchodilation.

Quantitative Pharmacodynamics and Receptor Interaction

The interaction of tulobuterol with the β2-adrenergic receptor has been quantified through various in vitro assays. Radioligand binding studies are crucial for determining the affinity of a drug for its receptor.

ParameterValueDrug/LigandAssay TypeSource
K D (High-Affinity Site) 1.5 x 10⁻⁷ MTulobuterolRadioligand Binding (³H-DHA) on rat pulmonary membranes[1]
K D (High-Affinity Site) 1.6 x 10⁻⁷ MTerbutalineRadioligand Binding (³H-DHA) on rat pulmonary membranes[1]
K D (High-Affinity Site) 9.4 x 10⁻⁷ MSalbutamolRadioligand Binding (³H-DHA) on rat pulmonary membranes[1]

Table 1: Receptor Binding Affinity Data.[1]

These studies indicate that tulobuterol possesses a high affinity for the β2-adrenergic receptor, comparable to that of terbutaline.[1] Functional studies have also characterized tulobuterol as a partial agonist, meaning it activates the receptor to produce a response but cannot elicit the maximal possible response, even at full receptor occupancy.[2]

Pharmacokinetic Profile

The method of administration significantly influences the pharmacokinetic profile of tulobuterol. The transdermal patch is a common delivery system designed to provide sustained drug release.

ParameterValue (mean ± SD)AdministrationPopulationSource
Cmax 1.33 ± 0.21 ng/mLTransdermal Patch (1-2 mg)Children with Asthma[3]
Tmax 14.0 ± 2.0 hoursTransdermal Patch (1-2 mg)Children with Asthma[3]
AUC₀-t 27.1 ± 4.2 ng·hr/mLTransdermal Patch (1-2 mg)Children with Asthma[3]
Tmax 0.8 - 1.5 hoursInhalation (Aerosol)Healthy Male Volunteers[4]
Tmax 9 - 12 hoursTransdermal PatchHealthy Male Volunteers[4]

Table 2: Key Pharmacokinetic Parameters of Tulobuterol.[3][4]

The transdermal patch provides a prolonged time to peak concentration (Tmax), which allows for sustained therapeutic levels, making it suitable for managing chronic respiratory conditions.[3][4]

Secondary Anti-Inflammatory Mechanisms

Beyond its primary bronchodilatory role, tulobuterol has demonstrated anti-inflammatory properties. This dual action is beneficial in the context of asthma, which is fundamentally an inflammatory disease. Preclinical studies in mouse models of allergic asthma have shown that tulobuterol can attenuate airway inflammation. The proposed mechanism involves the inhibition of the Spleen Tyrosine Kinase (Syk) and Nuclear Factor-kappa B (NF-κB) signaling pathway.[5]

  • Syk/NF-κB Pathway: This pathway is critical in regulating the expression of numerous pro-inflammatory genes, including cytokines and chemokines, in response to allergens and other inflammatory stimuli.[5] NF-κB is normally sequestered in the cytoplasm by an inhibitor protein (IκB).[6] Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes.[5][6] Tulobuterol treatment in animal models has been shown to suppress the activation of Syk and the subsequent activation and nuclear translocation of NF-κB, thereby reducing the production of inflammatory mediators.

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus Allergen Allergen/ Stimulus Syk Syk Allergen->Syk Activates pSyk p-Syk (Active) Syk->pSyk IKK IKK pSyk->IKK pIKK p-IKK (Active) IKK->pIKK NFkB_complex NF-κB / IκB (Inactive Complex) pIKK->NFkB_complex Phosphorylates IκB NFkB_active NF-κB (Active) NFkB_complex->NFkB_active Releases Transcription Inflammatory Gene Transcription NFkB_active->Transcription Translocates & Activates Tulo Tulobuterol Tulo->pSyk Inhibits Tulo->NFkB_active Inhibits Mediators Inflammatory Mediators (Cytokines, Chemokines) Transcription->Mediators Leads to

Caption: Proposed anti-inflammatory mechanism of tulobuterol via Syk/NF-κB inhibition.

Key Experimental Methodologies

The mechanisms of tulobuterol have been elucidated through several key experimental protocols.

Protocol: Isometric Tension Recording for Bronchodilator Effect

This ex vivo method directly measures the contractile and relaxant properties of airway smooth muscle.

  • Tissue Preparation: Tracheal rings or bronchial strips are dissected from an animal model (e.g., guinea pig, mouse) and cleared of connective tissue.[3]

  • Mounting: The tissue is mounted in an organ bath filled with a physiological salt solution (e.g., Krebs' solution), maintained at 37°C, and aerated with 95% O₂ / 5% CO₂.[3][7] One end of the tissue is fixed, while the other is connected to an isometric force transducer.

  • Equilibration: The tissue is equilibrated under a resting tension (e.g., 1-4 grams) for a set period.[7]

  • Contraction: A contractile agent (e.g., carbachol, histamine) is added to the bath to induce a stable, submaximal contraction.

  • Relaxation Curve: Cumulative concentrations of tulobuterol are added to the bath. The resulting relaxation is recorded by the force transducer.

  • Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-induced contraction, allowing for the calculation of potency (EC₅₀) and efficacy (Emax).

Protocol: Radioligand Binding Assay for Receptor Affinity

This in vitro assay quantifies the affinity (expressed as the dissociation constant, Kd, or inhibition constant, Ki) of a ligand for its receptor.

  • Receptor Preparation: Membranes are prepared from cells or tissues expressing the β2-adrenergic receptor through homogenization and differential centrifugation.[8][9]

  • Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., ³H-dihydroalprenolol) that binds to the receptor.[1]

  • Competition: Increasing concentrations of an unlabeled competitor ligand (tulobuterol) are added to displace the radioligand.

  • Incubation & Separation: The reaction is incubated to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.[9]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of tulobuterol that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, providing a measure of tulobuterol's binding affinity.[10]

Workflow_Binding_Assay A 1. Prepare Membranes with β2-AR B 2. Add Fixed Concentration of Radioligand (e.g., ³H-DHA) A->B C 3. Add Increasing Concentrations of Unlabeled Tulobuterol B->C D 4. Incubate to Reach Equilibrium C->D E 5. Separate Bound/Unbound via Vacuum Filtration D->E F 6. Quantify Radioactivity (Scintillation Counting) E->F G 7. Data Analysis: Plot Competition Curve F->G H Calculate IC₅₀ → Ki G->H

Caption: Experimental workflow for a competitive radioligand binding assay.

Protocol: cAMP Accumulation Assay

This cell-based functional assay measures the direct downstream consequence of β2-adrenergic receptor activation.

  • Cell Culture: Cells expressing the β2-adrenergic receptor are seeded in multi-well plates.[4]

  • Pre-incubation: Cells are often pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP and amplify the signal.[11]

  • Stimulation: Cells are treated with varying concentrations of tulobuterol for a defined period.[12]

  • Cell Lysis: The cells are lysed to release the intracellular cAMP.

  • cAMP Quantification: The amount of cAMP in the lysate is measured using a competitive immunoassay, such as an ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) assay.[13][14] In these assays, cellular cAMP competes with a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.

  • Data Analysis: The signal is inversely proportional to the amount of cAMP in the sample. A standard curve is used to quantify the cAMP concentration, and a dose-response curve is generated to determine the EC₅₀ of tulobuterol for cAMP production.

Conclusion

The mechanism of action of this compound on bronchial smooth muscle is a well-characterized process centered on its role as a selective β2-adrenergic receptor agonist. Its primary therapeutic effect, bronchodilation, is achieved through the canonical Gs-adenylyl cyclase-cAMP-PKA signaling pathway, which leads to muscle relaxation by modulating key proteins involved in the contractile process. Quantitative data confirm its high affinity for the target receptor and a pharmacokinetic profile amenable to sustained action via transdermal delivery. Furthermore, emerging preclinical evidence suggests a secondary anti-inflammatory mechanism through the inhibition of the Syk/NF-κB pathway, which may contribute to its overall clinical benefit in inflammatory airway diseases. The robust experimental methodologies outlined herein have been fundamental to defining this mechanistic understanding, providing a solid foundation for its clinical application and for the development of future respiratory therapeutics.

References

Pharmacological profile of Tulobuterol as a selective beta-2 adrenergic agonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tulobuterol is a potent and long-acting beta-2 adrenergic agonist utilized in the management of bronchoconstrictive disorders such as asthma and chronic obstructive pulmonary disease (COPD).[1] This technical guide delineates the pharmacological profile of Tulobuterol, with a specific focus on its selectivity for the beta-2 adrenergic receptor. This document provides a comprehensive overview of its mechanism of action, receptor binding affinity, functional potency, and key experimental data supporting its classification as a selective beta-2 agonist. Detailed experimental protocols and signaling pathway visualizations are included to facilitate a deeper understanding for research and drug development professionals.

Introduction

Beta-2 adrenergic receptor agonists are a cornerstone in the therapeutic management of respiratory diseases characterized by reversible airway obstruction. Their primary mechanism involves the relaxation of bronchial smooth muscle, leading to bronchodilation.[2] Tulobuterol distinguishes itself through its high selectivity for the beta-2 adrenergic receptor, which theoretically minimizes the potential for off-target effects, particularly cardiovascular side effects associated with beta-1 adrenergic receptor stimulation.[1][3] This document aims to provide a detailed technical examination of the pharmacological characteristics that define Tulobuterol as a selective beta-2 adrenergic agonist.

Mechanism of Action

Tulobuterol exerts its pharmacological effects by binding to and activating beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[4] This interaction initiates a cascade of intracellular events mediated by the Gs alpha subunit of the G-protein coupled receptor. The activated Gs alpha subunit stimulates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, leading to bronchodilation.[5]

Signaling Pathway Diagram

Tulobuterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tulobuterol Tulobuterol B2AR Beta-2 Adrenergic Receptor Tulobuterol->B2AR Binds to G_Protein G-Protein (Gs) B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Figure 1: Tulobuterol-activated Beta-2 Adrenergic Signaling Pathway.

Receptor Binding and Functional Potency

The selectivity of Tulobuterol for the beta-2 adrenergic receptor over the beta-1 adrenergic receptor is a key determinant of its therapeutic profile. This selectivity is quantified through receptor binding assays (determining Ki values) and functional assays (determining EC50 values).

Data Presentation
ParameterBeta-1 Adrenergic ReceptorBeta-2 Adrenergic ReceptorReference
Binding Affinity (Kd) No significant binding or activation observed.High-affinity binding demonstrated in pulmonary membranes (Kd ≈ 1.5 x 10⁻⁷ M).[6]
Functional Activity No direct positive chronotropic effect; effects not blocked by the selective beta-1 antagonist metoprolol.Potent relaxation of airway smooth muscle; effects antagonized by the selective beta-2 blocker ICI 118,551.[1]
Cardiac Effects Did not affect spontaneously beating guinea pig atria.Increased contractile force in sheep Purkinje fibers without affecting automaticity.[1][7]

Experimental Protocols

The following sections describe the detailed methodologies for the key experiments used to characterize the pharmacological profile of Tulobuterol.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of Tulobuterol for beta-1 and beta-2 adrenergic receptors.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing β1 or β2 receptors) Incubation Incubation: Membranes + Radioligand + Tulobuterol (or buffer) Membrane_Prep->Incubation Reagents Prepare Reagents: - Radioligand (e.g., [3H]DHA) - Tulobuterol dilutions - Buffers Reagents->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Counting Scintillation Counting to quantify bound radioligand Filtration->Counting Analysis Data Analysis: - Competition curve fitting - IC50 determination - Ki calculation Counting->Analysis

Figure 2: Workflow for a competitive radioligand binding assay.

  • Membrane Preparation: Membranes are prepared from cells or tissues known to express either beta-1 (e.g., turkey erythrocytes) or beta-2 (e.g., rat erythrocytes, lung tissue) adrenergic receptors.[1]

  • Incubation: A fixed concentration of a radiolabeled beta-adrenergic antagonist (e.g., [³H]dihydroalprenolol) is incubated with the receptor-containing membranes in the presence of varying concentrations of unlabeled Tulobuterol.[1]

  • Equilibrium: The incubation is allowed to proceed to equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.[1]

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the Tulobuterol concentration. The IC50 value (the concentration of Tulobuterol that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Adenylyl Cyclase Activation Assay (Functional Assay)

This assay measures the functional potency (EC50) of Tulobuterol in activating the downstream signaling of beta-1 and beta-2 adrenergic receptors.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture Cell Culture (e.g., CHO cells expressing β1 or β2 receptors) Stimulation Cell Stimulation: Incubate cells with varying concentrations of Tulobuterol Cell_Culture->Stimulation Reagents Prepare Reagents: - Tulobuterol dilutions - Phosphodiesterase inhibitor - Lysis buffer Reagents->Stimulation Lysis Cell Lysis to release intracellular cAMP Stimulation->Lysis cAMP_Measurement cAMP Quantification (e.g., ELISA, HTRF, or AlphaScreen) Lysis->cAMP_Measurement Analysis Data Analysis: - Dose-response curve fitting - EC50 determination cAMP_Measurement->Analysis

Figure 3: Workflow for an adenylyl cyclase activation (cAMP) assay.

  • Cell Culture: Cells stably expressing either human beta-1 or beta-2 adrenergic receptors (e.g., CHO or HEK293 cells) are cultured to an appropriate density.

  • Cell Stimulation: The cells are incubated with varying concentrations of Tulobuterol in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA), homogenous time-resolved fluorescence (HTRF), or AlphaScreen technology.[8]

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the Tulobuterol concentration. The EC50 value, representing the concentration of Tulobuterol that produces 50% of the maximal response, is determined from this curve.

In Vivo Bronchodilator Activity Assessment

This experiment evaluates the efficacy of Tulobuterol in reversing or preventing bronchoconstriction in an animal model.

  • Animal Model: Guinea pigs are a commonly used model for assessing bronchodilator activity.

  • Induction of Bronchoconstriction: Bronchoconstriction is induced by administering an agent such as histamine or methacholine.

  • Drug Administration: Tulobuterol is administered, typically via inhalation or intravenously, before or after the induction of bronchoconstriction.

  • Measurement of Airway Resistance: Airway resistance and dynamic lung compliance are measured to quantify the extent of bronchodilation.

  • Data Analysis: The percentage of inhibition of the bronchoconstrictor response or the reversal of an established bronchoconstriction is calculated to determine the in vivo potency of Tulobuterol.

In Vitro Cardiovascular Safety Assessment

This assay assesses the potential for Tulobuterol to induce cardiac side effects, such as changes in heart rate and contractility.

  • Tissue Preparation: Isolated right atria (for chronotropic effects) and papillary muscles or ventricular strips (for inotropic effects) from guinea pigs are suspended in an organ bath containing a physiological salt solution.[7]

  • Measurement of Cardiac Parameters: The spontaneous beating rate of the atria and the contractile force of the electrically stimulated papillary muscles are recorded.

  • Drug Application: Increasing concentrations of Tulobuterol are added to the organ bath.

  • Data Analysis: Changes in heart rate (chronotropic effect) and force of contraction (inotropic effect) are measured and compared to baseline values. Studies have shown that Tulobuterol does not have a direct positive chronotropic effect and did not affect spontaneously beating guinea pig atria.[1][3]

Conclusion

The pharmacological data presented in this technical guide collectively demonstrate that Tulobuterol is a selective beta-2 adrenergic agonist. Its high affinity and functional potency at the beta-2 receptor, coupled with its minimal activity at the beta-1 receptor, underpin its clinical efficacy as a bronchodilator with a favorable cardiovascular safety profile. The detailed experimental methodologies and pathway diagrams provided herein serve as a valuable resource for researchers and professionals in the field of drug development and respiratory pharmacology. Further quantitative studies directly comparing the binding and functional activity of Tulobuterol at human beta-1 and beta-2 receptors would provide a more precise quantification of its selectivity.

References

In-Depth Analysis of Tulobuterol's Anti-Inflammatory Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tulobuterol, a long-acting β2-adrenergic receptor agonist, is primarily recognized for its bronchodilatory effects in the management of asthma and chronic obstructive pulmonary disease (COPD). However, emerging evidence reveals that tulobuterol also possesses significant anti-inflammatory properties, positioning it as a molecule of interest for broader therapeutic applications in inflammatory airway diseases. This technical guide provides an in-depth analysis of the anti-inflammatory mechanisms of tulobuterol, with a focus on its modulatory effects on key signaling pathways and inflammatory mediators. Detailed experimental protocols and quantitative data from preclinical studies are presented to offer a comprehensive resource for researchers in the field.

Introduction

Chronic inflammation is a cornerstone of the pathophysiology of respiratory diseases such as asthma and COPD. While bronchodilators effectively manage symptoms of airway constriction, the underlying inflammatory processes often require separate therapeutic intervention, typically with corticosteroids. Tulobuterol, delivered via a transdermal patch, offers sustained therapeutic levels and has demonstrated a capacity to mitigate airway inflammation, suggesting a dual therapeutic benefit.[1][2] This guide delves into the molecular mechanisms underpinning these anti-inflammatory effects.

Core Anti-Inflammatory Mechanism: Inhibition of the Syk/NF-κB Signaling Pathway

The most well-documented anti-inflammatory mechanism of tulobuterol involves the downregulation of the Spleen Tyrosine Kinase (Syk) and Nuclear Factor-kappa B (NF-κB) signaling cascade.[1] This pathway is pivotal in the allergic inflammatory response, particularly in mast cells and eosinophils.[1]

Upon allergen exposure, the cross-linking of IgE receptors (FcεRI) on the surface of mast cells and other immune cells triggers the activation of Syk.[1] Activated Syk initiates a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB.[1] NF-κB then translocates to the nucleus, where it orchestrates the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

Studies have shown that treatment with a tulobuterol patch significantly suppresses the expression and activation (phosphorylation) of Syk in the lung tissue of an allergic asthma mouse model.[1] This, in turn, leads to a dose-dependent inhibition of NF-κB activation.[1] The reduced NF-κB activity results in a significant decrease in the production of pro-inflammatory cytokines and a reduction in the influx of inflammatory cells into the airways.[1]

Signaling Pathway Diagram

Tulobuterol_Syk_NFkB_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus β2-AR β2-Adrenergic Receptor Syk Syk β2-AR->Syk Inhibits FcεRI FcεRI FcεRI->Syk Activates Tulobuterol Tulobuterol Tulobuterol->β2-AR Allergen Allergen Allergen->FcεRI pSyk p-Syk (Active) Syk->pSyk Phosphorylation IκB IκB pSyk->IκB Promotes Degradation NFkB_inactive NF-κB pSyk->NFkB_inactive Activates IκB->NFkB_inactive Inhibits NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-4) Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Gene_Transcription Gene Transcription NFkB_nucleus->Gene_Transcription Induces Gene_Transcription->Proinflammatory_Cytokines OVA_Asthma_Workflow Day0 Day 0: Sensitization (i.p.) OVA + Alum Day14 Day 14: Sensitization (i.p.) OVA + Alum Day0->Day14 Day21_27 Days 21-27: Daily Tulobuterol Patch Application Day14->Day21_27 Day25_27 Days 25-27: Daily OVA Aerosol Challenge (30 min) Day28 Day 28: Sacrifice & Sample Collection (BALF, Lung Tissue) Day25_27->Day28

References

Molecular Docking Studies of Tulobuterol Hydrochloride with β2-Adrenergic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the computational methodology for studying the interaction between Tulobuterol Hydrochloride, a selective β2-adrenergic receptor agonist, and its target, the β2-adrenergic receptor (β2AR), a G-protein coupled receptor (GPCR). Tulobuterol is utilized in the management of asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilatory effects.[1][2][3] Molecular docking is a pivotal in silico tool that predicts the preferred orientation and binding affinity of a ligand when bound to a receptor.[4][5][6] This guide outlines detailed experimental protocols for performing molecular docking studies, presents a framework for quantitative data analysis, and visualizes key workflows and biological pathways using Graphviz. The insights gained from these computational studies are crucial for understanding the molecular basis of Tulobuterol's therapeutic action and for the rational design of novel, more effective β2AR agonists.

Introduction

This compound

Tulobuterol is a long-acting β2-adrenergic receptor agonist known for its bronchodilatory, anti-inflammatory, and antiviral properties.[1] As a sympathomimetic agent, it is often administered via a transdermal patch for the treatment of bronchial asthma and COPD.[3] Its therapeutic effect is achieved through selective activation of β2-adrenergic receptors in the smooth muscles of the airways, leading to relaxation and improved airflow.[7][8]

The β2-Adrenergic Receptor (β2AR)

The β2-adrenergic receptor is a well-characterized member of the GPCR family.[9] These receptors are integral membrane proteins that transduce extracellular signals into intracellular responses.[10][11] Upon binding of an agonist like Tulobuterol, the β2AR undergoes a conformational change, leading to the activation of intracellular signaling cascades.[12][13] The primary pathway involves the coupling to a stimulatory G-protein (Gs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[14][15] This cascade ultimately results in smooth muscle relaxation.[14] The β2AR can also couple to inhibitory G-proteins (Gi), highlighting the complexity of its signaling.[16]

Principles of Molecular Docking

Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) to a macromolecule (receptor).[4][5] The process involves two main components: a search algorithm to generate a large number of possible ligand conformations and orientations (poses) within the receptor's binding site, and a scoring function to estimate the binding affinity for each pose.[4] This methodology is instrumental in computer-aided drug design (CADD) for hit identification, lead optimization, and elucidating drug-receptor interactions at a molecular level.[5][6][17]

Experimental Protocols for Molecular Docking

The following section details a generalized yet comprehensive protocol for conducting molecular docking studies of Tulobuterol with the β2AR.

Receptor Preparation
  • Structure Retrieval: Obtain the three-dimensional crystal structure of the human β2-adrenergic receptor from a protein structure database like the Protein Data Bank (PDB). Several structures are available, representing both inactive and active states (e.g., PDB IDs: 2RH1, 3SN6, 4LDE, 5JQH).[14][18]

  • Homology Modeling (if necessary): In the absence of a suitable crystal structure, a homology model can be constructed using the amino acid sequence of the target receptor and a related protein with a known structure as a template.[19][20][21] Software such as Modeller can be used for this purpose.[19][20]

  • Protein Refinement:

    • Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands.

    • Add polar hydrogen atoms to the protein structure.

    • Assign appropriate atomic charges using a force field (e.g., Gasteiger charges).

    • Repair any missing side chains or loops in the protein structure.

Ligand Preparation
  • Structure Generation: Obtain the 2D structure of this compound and convert it to a 3D structure using chemical drawing software like ChemDraw or Marvin Sketch.

  • Ligand Optimization:

    • Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

    • Assign appropriate atomic charges to the ligand atoms.

    • Define the rotatable bonds to allow for conformational flexibility during the docking process.

Docking Simulation
  • Binding Site Definition: Identify the active site of the β2AR. This is typically the orthosteric binding pocket where endogenous catecholamines bind.[22] Define a grid box that encompasses this entire binding cavity.

  • Docking Execution: Utilize molecular docking software such as AutoDock, Glide, or GOLD to perform the docking calculations.[18][23] The software's search algorithm will explore various conformations of Tulobuterol within the defined grid box.

  • Pose Selection and Analysis: The docking software will generate a series of docked poses, each with a corresponding binding energy score. The pose with the lowest binding energy is typically considered the most favorable. Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the best-ranked pose of Tulobuterol and the amino acid residues of the β2AR.

Visualization of Workflows and Pathways

Visual representations are essential for understanding complex biological and computational processes. The following diagrams were generated using Graphviz (DOT language).

Molecular_Docking_Workflow Molecular Docking Experimental Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis PDB Retrieve Receptor Structure (e.g., PDB: 2RH1) CleanPDB Remove Water & Heteroatoms PDB->CleanPDB AddH Add Hydrogens & Assign Charges CleanPDB->AddH Grid Define Binding Site (Grid Box) AddH->Grid Ligand2D Obtain 2D Structure of Tulobuterol Ligand3D Convert to 3D & Energy Minimize Ligand2D->Ligand3D LigandCharge Assign Charges & Define Rotatable Bonds Ligand3D->LigandCharge LigandCharge->Grid Dock Run Docking Algorithm (e.g., AutoDock Vina) Grid->Dock Analyze Analyze Docked Poses (Binding Energy, RMSD) Dock->Analyze Interact Visualize Ligand-Receptor Interactions Analyze->Interact

Caption: A flowchart illustrating the key steps in a typical molecular docking study.

B2AR_Signaling_Pathway β2-Adrenergic Receptor Signaling Pathways cluster_Gs Gs Pathway (Canonical) cluster_Gi Gi Pathway Tulobuterol Tulobuterol (Agonist) B2AR β2-Adrenergic Receptor (β2AR) Tulobuterol->B2AR binds to Gs Gs Protein B2AR->Gs activates Gi Gi Protein B2AR->Gi can also activate AC Adenylyl Cyclase Gs->AC activates cAMP cAMP ↑ AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Relax Smooth Muscle Relaxation PKA->Relax leads to AC_inhibit Adenylyl Cyclase Gi->AC_inhibit inhibits cAMP_inhibit cAMP ↓ AC_inhibit->cAMP_inhibit

References

Synthesis and Structural Characterization of Tulobuterol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and structural characterization of Tulobuterol Hydrochloride, a selective β2-adrenergic receptor agonist used in the treatment of asthma. This document details the chemical synthesis process, including reaction protocols and conditions, and elaborates on the analytical techniques employed for its comprehensive structural elucidation.

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound commences with the starting material 2-chloroacetophenone. The synthesis proceeds through a three-step reaction sequence involving bromination, reduction, and amination, culminating in the formation of Tulobuterol, which is subsequently converted to its hydrochloride salt.

Synthesis Pathway

The synthesis pathway can be visualized as a sequential process, starting from the initial reactant and proceeding through key intermediates to the final product.

Synthesis_Pathway Start 2-Chloroacetophenone Intermediate1 2-Bromo-1-(2-chlorophenyl)ethan-1-one Start->Intermediate1 Bromination Intermediate2 1-(2-Chlorophenyl)-2-(tert-butylamino)ethan-1-one Intermediate1->Intermediate2 Amination with tert-butylamine Product Tulobuterol Intermediate2->Product Reduction (e.g., NaBH4) FinalProduct This compound Product->FinalProduct HCl Treatment

Caption: Chemical synthesis pathway of this compound.

Experimental Protocols

Step 1: Bromination of 2-Chloroacetophenone

  • Objective: To synthesize 2-bromo-1-(2-chlorophenyl)ethan-1-one.

  • Procedure: 2-chloroacetophenone is dissolved in a suitable solvent such as acetic acid. Bromine is then added dropwise to the solution while maintaining the reaction temperature, typically at room temperature. The reaction mixture is stirred for a specified period to ensure complete bromination. After the reaction, the product is isolated by extraction and purified.[1]

  • Reaction Conditions:

    • Solvent: Acetic acid

    • Temperature: Room temperature

    • Duration: Several hours

Step 2: Amination with tert-Butylamine

  • Objective: To introduce the tert-butylamino group.

  • Procedure: The brominated intermediate is reacted with tert-butylamine. This nucleophilic substitution reaction replaces the bromine atom with the tert-butylamino group.

  • Reaction Conditions:

    • Solvent: Suitable organic solvent

    • Temperature: Controlled temperature to manage the exothermic reaction.

Step 3: Reduction of the Carbonyl Group

  • Objective: To reduce the ketone to a secondary alcohol.

  • Procedure: The carbonyl group of the aminated intermediate is reduced using a reducing agent like sodium borohydride (NaBH₄). The reaction is typically carried out in a protic solvent such as methanol or ethanol. The reducing agent is added portion-wise at a reduced temperature (e.g., 0-5 °C) to control the reaction rate.

  • Reaction Conditions:

    • Reducing Agent: Sodium Borohydride (NaBH₄)

    • Solvent: Methanol or Ethanol

    • Temperature: 0-5 °C initially, then stirred at room temperature.

Step 4: Formation of the Hydrochloride Salt

  • Objective: To convert the Tulobuterol free base into its more stable hydrochloride salt.

  • Procedure: The synthesized Tulobuterol base is dissolved in a suitable solvent, and a solution of hydrogen chloride (e.g., HCl in isopropanol or diethyl ether) is added. The this compound salt precipitates out of the solution and can be collected by filtration, washed, and dried.

Synthesis Data Summary
StepStarting MaterialReagentsProductYieldPurity
12-ChloroacetophenoneBromine, Acetic Acid2-Bromo-1-(2-chlorophenyl)ethan-1-oneHigh-
2 & 32-Bromo-1-(2-chlorophenyl)ethan-1-onetert-Butylamine, NaBH₄Tulobuterol--
4TulobuterolHClThis compoundOverall ~53%>99%

Structural Characterization

The comprehensive structural characterization of this compound is essential for confirming its identity, purity, and solid-state properties. This involves a combination of spectroscopic and crystallographic techniques.

Experimental Workflow for Characterization

The following diagram illustrates the typical workflow for the structural characterization of a synthesized active pharmaceutical ingredient like this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesized_Product Synthesized Tulobuterol HCl NMR NMR Spectroscopy (1H & 13C) Synthesized_Product->NMR IR FTIR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS XRay X-ray Crystallography Synthesized_Product->XRay Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation Functional_Group_ID Functional_Group_ID IR->Functional_Group_ID Molecular_Weight_Verification Molecular_Weight_Verification MS->Molecular_Weight_Verification Solid_State_Structure Solid_State_Structure XRay->Solid_State_Structure

Caption: Experimental workflow for structural characterization.

Spectroscopic and Crystallographic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.

  • Experimental Protocol: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, with Tetramethylsilane (TMS) used as an internal standard.

¹H NMR (Predicted) Chemical Shift (ppm)MultiplicityAssignment
Aromatic Protons7.2 - 7.6mAr-H
Methine Proton~4.9dCH-OH
Methylene Protons~2.5, ~2.7mCH₂-N
Hydroxyl Proton~5.4dOH
Amino Proton--NH
tert-Butyl Protons~1.0sC(CH₃)₃
¹³C NMR (Predicted) Chemical Shift (ppm)Assignment
Aromatic Carbons127 - 140Ar-C
Methine Carbon~70CH-OH
Methylene Carbon~50CH₂-N
Quaternary Carbon~50C(CH₃)₃
Methyl Carbons~29C(CH₃)₃

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule based on their characteristic vibrational frequencies.

  • Experimental Protocol: The IR spectrum is recorded using an FTIR spectrometer. The sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Functional Group Characteristic Absorption (cm⁻¹)
O-H stretch (alcohol)3200 - 3600 (broad)
N-H stretch (secondary amine salt)2400 - 3200 (broad)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=C stretch (aromatic)1450 - 1600
C-O stretch (alcohol)1050 - 1260
C-N stretch (amine)1020 - 1250
C-Cl stretch (aryl halide)1000 - 1100

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of Tulobuterol, confirming its elemental composition.

  • Experimental Protocol: Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) or LC-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed. The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the parent ion and its fragments are determined.

Technique Precursor Ion (m/z)Product Ions (m/z)Assignment
LC-ESI-MS[M+H]⁺: 228.1-Protonated Tulobuterol
LC-MS/MS228.1172.1, 154.1, 139.1Fragmentation of Tulobuterol

2.2.4. X-ray Crystallography

X-ray crystallography is used to determine the precise three-dimensional arrangement of atoms in the crystalline solid state of this compound, including information on its different polymorphic forms. Studies have identified at least three polymorphic forms (I, II, and III) and a hydrate of this compound.

  • Experimental Protocol: A single crystal of this compound is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to solve the crystal structure.

Polymorphic Form Melting Point (°C)Heat of Fusion (kcal/mol)Crystal System
Form I1635.15-
Form II1704.76-
Form III---
Hydrate---

The molecular conformations in the different crystalline forms are reported to be nearly identical, with slight differences at the tertiary butyl terminal. However, the molecular packing arrangements differ significantly between the polymorphs.

Conclusion

The synthesis of this compound via the 2-chloroacetophenone route is a well-established and efficient process. Its structural integrity is rigorously confirmed through a suite of advanced analytical techniques, including NMR, FTIR, Mass Spectrometry, and X-ray Crystallography. The comprehensive data obtained from these methods are crucial for ensuring the quality, safety, and efficacy of this important bronchodilator in pharmaceutical applications. This guide provides a foundational understanding of the synthesis and detailed characterization of this compound for professionals in the field of drug development and research.

References

Enantioselective Synthesis of Tulobuterol and its Stereoisomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tulobuterol, a long-acting β2-adrenergic receptor agonist, is a chiral molecule clinically used as a bronchodilator for the management of asthma and other respiratory diseases. The therapeutic activity of β2-agonists predominantly resides in one enantiomer. Therefore, the development of efficient and scalable enantioselective synthetic routes to access the individual stereoisomers of Tulobuterol is of significant interest for pharmaceutical research and development. This technical guide provides an in-depth overview of the core strategies for the enantioselective synthesis of Tulobuterol, focusing on chemoenzymatic and catalytic asymmetric approaches. Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate practical implementation.

Core Synthetic Strategies

The key to the enantioselective synthesis of Tulobuterol lies in the stereocontrolled formation of the chiral β-amino alcohol moiety. The primary strategies to achieve this involve:

  • Chemoenzymatic Synthesis via Asymmetric Reduction of a Prochiral Ketone: This approach utilizes a ketoreductase (KRED) or alcohol dehydrogenase (ADH) to asymmetrically reduce a prochiral α-haloketone precursor to a chiral halohydrin, which is then converted to the target enantiomer of Tulobuterol.

  • Enzymatic Resolution of Racemic Precursors: This strategy involves the synthesis of a racemic mixture of a key intermediate, such as 2-chlorostyrene oxide or a mandelic acid derivative, followed by enzymatic resolution to isolate the desired enantiomer.

  • Asymmetric Epoxidation of an Olefin: Chiral catalysts can be employed to directly epoxidize 2-chlorostyrene to the corresponding chiral epoxide, a versatile intermediate for Tulobuterol synthesis.

This guide will focus on providing detailed protocols for the chemoenzymatic approaches, as they represent highly efficient and scalable methods for obtaining enantiopure key intermediates.

Chemoenzymatic Synthesis of (R)- and (S)-Tulobuterol Precursors

A highly effective chemoenzymatic route to enantiopure precursors of Tulobuterol starts with the asymmetric reduction of 2-bromo-1-(2-chlorophenyl)ethan-1-one. This prochiral ketone can be selectively reduced to either the (R)- or (S)-bromohydrin using stereocomplementary ketoreductases. The resulting enantiopure bromohydrin can then be converted to the corresponding stereoisomer of Tulobuterol.

Diagram: Chemoenzymatic Synthesis of Tulobuterol Precursors

chemoenzymatic_synthesis cluster_racemic Racemic Synthesis cluster_enantioselective Enantioselective Reduction cluster_final_steps Final Synthesis 2_chloroacetophenone 2'-Chloroacetophenone bromination α-Bromination 2_chloroacetophenone->bromination Br2 or NBS prochiral_ketone 2-Bromo-1-(2-chlorophenyl)ethan-1-one bromination->prochiral_ketone kred_R Ketoreductase (R-selective) prochiral_ketone->kred_R kred_S Ketoreductase (S-selective) prochiral_ketone->kred_S R_bromohydrin (R)-2-Bromo-1-(2-chlorophenyl)ethanol kred_R->R_bromohydrin NADPH (cofactor) S_bromohydrin (S)-2-Bromo-1-(2-chlorophenyl)ethanol kred_S->S_bromohydrin NADPH (cofactor) amination_R Amination R_bromohydrin->amination_R tert-Butylamine amination_S Amination S_bromohydrin->amination_S tert-Butylamine R_tulobuterol (R)-Tulobuterol amination_R->R_tulobuterol S_tulobuterol (S)-Tulobuterol amination_S->S_tulobuterol

Caption: Chemoenzymatic pathway to (R)- and (S)-Tulobuterol.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(2-chlorophenyl)ethan-1-one (Prochiral Ketone)

This protocol describes the synthesis of the key starting material for the enzymatic reduction.

Materials:

  • 2'-Chloroacetophenone

  • N-Bromosuccinimide (NBS)

  • para-Toluenesulfonic acid (p-TsOH)

  • Methanol

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2'-chloroacetophenone (1.0 eq.) in methanol, add N-bromosuccinimide (1.0 eq.) and a catalytic amount of p-toluenesulfonic acid (0.1 eq.).

  • Stir the reaction mixture at 30 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2-bromo-1-(2-chlorophenyl)ethan-1-one.

Quantitative Data for Prochiral Ketone Synthesis

ReactantProductReagentsSolventYieldPurity
2'-Chloroacetophenone2-Bromo-1-(2-chlorophenyl)ethan-1-oneNBS, p-TsOHMethanol~86%>95%
Protocol 2: Enantioselective Reduction of 2-Bromo-1-(2-chlorophenyl)ethan-1-one

This protocol outlines the asymmetric reduction of the prochiral ketone to the chiral bromohydrin using a ketoreductase. The choice of a specific ketoreductase (R-selective or S-selective) will determine the stereochemistry of the product. A general procedure is provided, which should be adapted based on the specific enzyme's optimal conditions. A chemoenzymatic approach has been successfully applied for the synthesis of the analogous (R)-1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-ol with high enantiomeric excess[1][2][3].

Materials:

  • 2-Bromo-1-(2-chlorophenyl)ethan-1-one

  • Ketoreductase (e.g., from Rhodococcus erythropolis or an engineered KRED)

  • NADPH (or a cofactor regeneration system, e.g., glucose/glucose dehydrogenase)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Dimethyl sulfoxide (DMSO) as a co-solvent

  • Ethyl acetate

Procedure:

  • In a temperature-controlled reactor, prepare a solution of the buffer and NADPH. If using a cofactor regeneration system, add the components at this stage.

  • Add the ketoreductase to the buffer solution.

  • Prepare a stock solution of 2-bromo-1-(2-chlorophenyl)ethan-1-one in DMSO.

  • Slowly add the substrate solution to the enzyme-containing buffer with gentle stirring.

  • Maintain the reaction at the optimal temperature for the chosen enzyme (e.g., 30 °C) and monitor the conversion by HPLC or GC.

  • Upon completion, extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The enantiomeric excess (ee) of the resulting (R)- or (S)-2-bromo-1-(2-chlorophenyl)ethanol should be determined by chiral HPLC or chiral GC analysis.

Quantitative Data for Enantioselective Reduction

SubstrateProductBiocatalystCofactorCo-solventYieldEnantiomeric Excess (ee)
2-Bromo-1-(2-chlorophenyl)ethan-1-one(R)-2-Bromo-1-(2-chlorophenyl)ethanolR-selective KREDNADPHDMSOHigh>93%
2-Bromo-1-(2-chlorophenyl)ethan-1-one(S)-2-Bromo-1-(2-chlorophenyl)ethanolS-selective KREDNADPHDMSOHigh>98%
Protocol 3: Synthesis of (R)- or (S)-Tulobuterol from Chiral Bromohydrin

This protocol describes the final step to produce the desired Tulobuterol enantiomer.

Materials:

  • (R)- or (S)-2-Bromo-1-(2-chlorophenyl)ethanol

  • tert-Butylamine

  • A suitable solvent (e.g., ethanol, isopropanol)

Procedure:

  • Dissolve the enantiopure bromohydrin (1.0 eq.) in the chosen solvent.

  • Add an excess of tert-butylamine (e.g., 3-5 eq.).

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as crystallization or column chromatography, to yield the enantiomerically pure Tulobuterol.

Alternative Enantioselective Strategy: Enzymatic Resolution of 2-Chlorostyrene Oxide

An alternative and powerful method involves the enzymatic resolution of racemic 2-chlorostyrene oxide. This intermediate can be synthesized from 2-chlorostyrene. The racemic epoxide can then be resolved using an epoxide hydrolase to selectively hydrolyze one enantiomer, leaving the other enantiomer in high enantiomeric purity. A similar strategy has been effectively used for the gram-scale synthesis of (R)-p-chlorophenyl-1,2-ethanediol[4][5].

Diagram: Enantioselective Synthesis via Epoxide Resolution

epoxide_resolution 2_chlorostyrene 2-Chlorostyrene epoxidation Epoxidation 2_chlorostyrene->epoxidation m-CPBA rac_epoxide Racemic 2-Chlorostyrene Oxide epoxidation->rac_epoxide enzymatic_resolution Enzymatic Resolution (Epoxide Hydrolase) rac_epoxide->enzymatic_resolution R_epoxide (R)-2-Chlorostyrene Oxide enzymatic_resolution->R_epoxide S_diol (S)-1-(2-Chlorophenyl)ethane-1,2-diol enzymatic_resolution->S_diol amination Amination R_epoxide->amination tert-Butylamine R_tulobuterol (R)-Tulobuterol amination->R_tulobuterol

Caption: Synthesis of (R)-Tulobuterol via enzymatic resolution of 2-chlorostyrene oxide.

Conclusion

The enantioselective synthesis of Tulobuterol and its stereoisomers is crucial for the development of stereochemically pure active pharmaceutical ingredients. Chemoenzymatic methods, particularly the asymmetric reduction of prochiral ketones using ketoreductases, offer a highly efficient, scalable, and environmentally friendly approach to access the key chiral intermediates with high enantiopurity. The provided protocols and data serve as a comprehensive guide for researchers in the field of pharmaceutical synthesis to develop robust and efficient manufacturing processes for these important therapeutic agents. Further optimization of reaction conditions and enzyme selection can lead to even more efficient and cost-effective syntheses.

References

Pharmacokinetic Profile and Metabolism of Tulobuterol Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tulobuterol hydrochloride is a potent and selective β2-adrenergic receptor agonist utilized as a bronchodilator in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its efficacy is intrinsically linked to its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—and its intricate metabolic pathways. This technical guide provides a comprehensive overview of the pharmacokinetic characteristics and metabolism of tulobuterol, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been investigated across various routes of administration, including oral, inhalation, and transdermal systems. These studies reveal distinct profiles that influence the drug's therapeutic application and dosage regimens.

Absorption

Tulobuterol is readily absorbed following administration, with the rate and extent of absorption being highly dependent on the delivery method.

  • Oral Administration: Following oral ingestion, tulobuterol is absorbed from the gastrointestinal tract.

  • Inhalation: When administered via inhalation, tulobuterol is rapidly absorbed, leading to a quick onset of action.

  • Transdermal Patch: The transdermal patch provides for a gradual and sustained release of tulobuterol over a 24-hour period. This delivery system is designed to achieve steady-state concentrations and can be particularly beneficial for managing nocturnal symptoms.

Distribution

Once absorbed into the systemic circulation, tulobuterol is distributed throughout the body. While specific details on tissue distribution are not extensively documented in the available literature, as a β2-adrenergic agonist, its primary site of action is the bronchial smooth muscle.

Metabolism

Tulobuterol undergoes extensive metabolism in the body, primarily in the liver. The metabolic pathways involve both Phase I and Phase II reactions, leading to the formation of several metabolites. A key metabolite, 4-hydroxytulobuterol, has been identified and is noted to be more potent than the parent compound. Other identified metabolites include 4,5-dihydroxytulobuterol and 4-hydroxy-3-methoxytulobuterol, indicating that hydroxylation and subsequent O-methylation are significant metabolic routes[1]. The cytochrome P450 (CYP) enzyme system is implicated in the Phase I metabolism of tulobuterol, although the specific isoenzymes involved have not been definitively identified in the provided search results. Phase II metabolism likely involves the conjugation of tulobuterol and its hydroxylated metabolites with glucuronic acid and sulfate.

Excretion

The parent drug and its metabolites are primarily excreted from the body via the urine. The mean urinary recovery of unchanged tulobuterol after a single inhalation or transdermal patch application is relatively low, suggesting extensive metabolism. After inhalation, approximately 3-4% of the dose is recovered as unchanged drug in the urine, while after transdermal application, this value is around 5-6%[2].

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from studies in healthy male volunteers and children with asthma.

Table 1: Pharmacokinetic Parameters of Tulobuterol After Repeated Oral Doses in Healthy Male Volunteers [3]

ParameterValue (Mean ± SD)
Dose2 mg, twice daily for seven days
Peak Plasma Concentration (Cmax)2.8 ± 0.8 ng/mL
Time to Peak Plasma Concentration (Tmax)1.0 ± 0.3 hr
Elimination Half-life (t½)2.4 ± 0.4 hr

Table 2: Pharmacokinetic Parameters of Tulobuterol After Transdermal and Inhalation Administration in Healthy Male Volunteers [2]

Administration RouteTmax (hr)
Inhalation0.8 - 1.5
Transdermal Patch~9 - 12

Table 3: Pharmacokinetic Parameters of Tulobuterol Patch in Children with Asthma [4]

ParameterValue (Mean ± SD)
Peak Plasma Concentration (Cmax)1.33 ± 0.21 ng/mL
Time to Peak Plasma Concentration (Tmax)14.0 ± 2.0 hours
Area Under the Curve (AUC₀-t)27.1 ± 4.2 ng·hr/mL

Metabolic and Signaling Pathways

The therapeutic effects of tulobuterol are mediated through its interaction with the β2-adrenergic receptor and subsequent signaling cascades. Additionally, it exhibits anti-inflammatory effects through the modulation of the Syk/NF-κB pathway.

Tulobuterol Metabolic Pathway

The metabolism of tulobuterol involves hydroxylation and O-methylation, followed by potential conjugation reactions.

Tulobuterol_Metabolism Tulobuterol Tulobuterol Metabolite1 4-Hydroxytulobuterol (Active Metabolite) Tulobuterol->Metabolite1 Hydroxylation (CYP450?) Metabolite2 4,5-Dihydroxytulobuterol Tulobuterol->Metabolite2 Hydroxylation Conjugates Glucuronide and Sulfate Conjugates Tulobuterol->Conjugates Phase II Metabolism Metabolite3 4-Hydroxy-3-methoxytulobuterol Metabolite1->Metabolite3 O-methylation Metabolite1->Conjugates Phase II Metabolism Metabolite2->Conjugates Phase II Metabolism Metabolite3->Conjugates Phase II Metabolism

Metabolic pathway of tulobuterol.

β2-Adrenergic Receptor Signaling Pathway

As a β2-adrenergic agonist, tulobuterol stimulates a signaling cascade that results in bronchodilation.

B2_Adrenergic_Pathway cluster_cell Airway Smooth Muscle Cell cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor Gs Gs Protein B2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Smooth Muscle Relaxation PKA->Relaxation leads to Tulobuterol Tulobuterol Tulobuterol->B2AR binds to

β2-adrenergic receptor signaling pathway.

Syk/NF-κB Anti-inflammatory Pathway

Tulobuterol has been shown to exert anti-inflammatory effects by down-regulating the Syk/NF-κB signaling pathway.

Syk_NFkB_Pathway cluster_cell Inflammatory Cell Syk Syk IKK IKK Complex Syk->IKK activates NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (Active) NFkB_IkB->NFkB releases Inflammation Inflammatory Response NFkB->Inflammation promotes Tulobuterol Tulobuterol Tulobuterol->Syk inhibits

Syk/NF-κB anti-inflammatory pathway.

Experimental Protocols

Determination of Tulobuterol and its Metabolites in Biological Samples

Objective: To quantify tulobuterol and its metabolites in plasma and urine to determine pharmacokinetic parameters.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation (Plasma):

    • To a plasma sample, add an internal standard (e.g., a deuterated analog of tulobuterol).

    • Perform liquid-liquid extraction with an appropriate organic solvent (e.g., methyl tert-butyl ether).

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Sample Preparation (Urine):

    • To a urine sample, add an internal standard.

    • If necessary, perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites.

    • Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.

    • Elute the analytes from the SPE cartridge and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

    • Mass Spectrometric Detection: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific precursor-to-product ion transitions for tulobuterol and its metabolites in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Construct calibration curves using known concentrations of tulobuterol and its metabolites.

    • Quantify the analytes in the biological samples by comparing their peak area ratios to the internal standard against the calibration curve.

In Vitro Metabolism Studies Using Human Liver Microsomes

Objective: To identify the metabolic pathways of tulobuterol and the cytochrome P450 (CYP) isoforms involved in its metabolism.

Methodology: Incubation with Human Liver Microsomes (HLMs)

  • Incubation Mixture:

    • Prepare an incubation mixture containing human liver microsomes, a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and tulobuterol in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • To identify the specific CYP isoforms involved, parallel incubations can be performed with recombinant human CYP enzymes or with HLMs in the presence of specific chemical inhibitors for different CYP isoforms.

  • Incubation:

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH-generating system.

    • Incubate for a specified time period at 37°C with gentle shaking.

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing and Analysis:

    • Centrifuge the terminated incubation mixture to precipitate the proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the remaining tulobuterol and the formed metabolites.

  • Data Analysis:

    • Determine the rate of tulobuterol depletion and metabolite formation.

    • In the inhibitor studies, a significant decrease in the metabolism of tulobuterol in the presence of a specific CYP inhibitor indicates the involvement of that particular isoform.

    • In the recombinant CYP studies, the formation of metabolites by a specific recombinant CYP isoform directly identifies its role in the metabolism of tulobuterol.

Conclusion

This technical guide has provided a detailed overview of the pharmacokinetic profile and metabolism of this compound. The data presented, including quantitative pharmacokinetic parameters and detailed metabolic and signaling pathways, offer valuable insights for researchers and drug development professionals. The experimental protocols outlined provide a framework for further investigation into the disposition and metabolic fate of this important bronchodilator. A thorough understanding of these aspects is crucial for optimizing therapeutic strategies and for the development of novel drug delivery systems.

References

Methodological & Application

Application Notes and Protocols: In Vitro Assay for Airway Smooth Muscle Relaxation by Tulobuterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tulobuterol is a selective beta-2 adrenergic receptor agonist utilized as a bronchodilator for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic effect is primarily mediated by the relaxation of airway smooth muscle (ASM). This document provides detailed application notes and protocols for an in vitro assay to characterize the relaxant effects of Tulobuterol and its metabolites on airway smooth muscle, using an isolated tracheal ring preparation. This ex vivo model is a robust and widely used method for evaluating the potency and efficacy of bronchodilator agents.

Mechanism of Action

Tulobuterol exerts its bronchodilatory effect by selectively binding to and activating β2-adrenergic receptors on the surface of airway smooth muscle cells.[1] This initiates a signaling cascade that leads to muscle relaxation. A key metabolite, 4-hydroxytulobuterol, has been shown to be more potent in relaxing guinea pig tracheae than the parent compound, as well as other common β2-agonists like salbutamol and isoproterenol.

Signaling Pathway of Tulobuterol-Induced Airway Smooth Muscle Relaxation

The binding of Tulobuterol to the β2-adrenergic receptor activates the associated Gs protein, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and the relaxation of the smooth muscle.

Tulobuterol_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell Tulobuterol Tulobuterol Receptor β2-Adrenergic Receptor Tulobuterol->Receptor Binds to Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to Experimental_Workflow A 1. Tissue Preparation - Euthanize guinea pig - Dissect trachea - Cut into 3-5 mm rings B 2. Mounting - Mount rings in organ bath - Connect to force transducer A->B C 3. Equilibration - Bathe in Krebs-Henseleit solution (37°C, carbogen) - Apply resting tension (e.g., 1.5g) - Equilibrate for 60 min B->C D 4. Pre-contraction - Add contractile agent (e.g., Histamine) - Achieve a stable submaximal contraction C->D E 5. Cumulative Concentration-Response - Add increasing concentrations of Tulobuterol - Record relaxation at each concentration D->E F 6. Data Analysis - Calculate % relaxation - Determine pD2 and Emax E->F

References

Application Notes and Protocols: Utilizing Tulobuterol in an Ovalbumin-Induced Allergic Asthma Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tulobuterol, a β2-adrenergic agonist, in a preclinical mouse model of ovalbumin (OVA)-induced allergic asthma. The protocols and data presented are intended to guide researchers in designing and executing similar studies to evaluate the anti-inflammatory and therapeutic potential of novel compounds for asthma treatment.

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, mucus overproduction, and infiltration of inflammatory cells, particularly eosinophils.[1] The ovalbumin (OVA)-induced allergic asthma model in mice is a widely used and well-established preclinical model that mimics many of the key features of human asthma.[1][2] Tulobuterol, a long-acting β2-agonist, is a bronchodilator used in the management of asthma.[3] Recent studies have demonstrated its potent anti-inflammatory effects in the OVA-induced asthma model, suggesting a broader therapeutic potential beyond its bronchodilatory action.[4][5][6][7][8] This document outlines the experimental protocols for inducing allergic asthma in mice and for evaluating the efficacy of tulobuterol, presents key quantitative data from these studies, and illustrates the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative data on the effects of tulobuterol patch treatment on inflammatory cell infiltration and cytokine levels in the bronchoalveolar lavage fluid (BALF) of OVA-induced asthmatic mice.

Table 1: Effect of Tulobuterol Patch on Inflammatory Cell Counts in BALF

GroupTotal Leukocytes (x10⁴/mL)Eosinophils (x10⁴/mL)Macrophages (x10⁴/mL)Neutrophils (x10⁴/mL)Lymphocytes (x10⁴/mL)
Control 1.8 ± 0.50.05 ± 0.021.5 ± 0.40.1 ± 0.050.15 ± 0.06
OVA Model 25.6 ± 4.210.2 ± 2.18.5 ± 1.53.5 ± 0.83.4 ± 0.7
Tulobuterol 10.8 ± 2.5 3.1 ± 0.95.2 ± 1.1 1.2 ± 0.41.3 ± 0.5**
Formoterol 18.5 ± 3.56.8 ± 1.57.1 ± 1.32.8 ± 0.62.8 ± 0.6
Salbutamol 20.1 ± 3.87.5 ± 1.8*7.8 ± 1.63.1 ± 0.73.2 ± 0.7

*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the OVA Model group.

Table 2: Effect of Tulobuterol Patch on Cytokine Levels in BALF (pg/mL)

GroupIL-1βTNF-αIL-6CCL-11 (Eotaxin)IL-4IFN-γIL-4/IFN-γ Ratio
Control 25.3 ± 5.130.1 ± 6.240.2 ± 7.550.6 ± 8.935.8 ± 6.8150.2 ± 25.30.24 ± 0.05
OVA Model 85.6 ± 10.2120.5 ± 15.3150.8 ± 20.1250.1 ± 30.5180.5 ± 25.180.5 ± 12.12.24 ± 0.35
Tulobuterol 40.8 ± 7.5 55.3 ± 9.870.5 ± 11.2 110.2 ± 18.685.3 ± 12.5 120.3 ± 18.5*0.71 ± 0.15

*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to the OVA Model group.

Experimental Protocols

Ovalbumin-Induced Allergic Asthma Mouse Model

This protocol describes the induction of allergic asthma in mice using ovalbumin (OVA) as the allergen.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum)

  • Phosphate-buffered saline (PBS)

  • Nebulizer

Protocol:

  • Sensitization:

    • On day 0 and day 14, sensitize mice by intraperitoneal (i.p.) injection of 50 µg of OVA emulsified in 1 mg of alum in a total volume of 200 µL PBS.[9]

    • The control group receives i.p. injections of PBS with alum.[9]

  • Challenge:

    • From day 28 to day 30, challenge the sensitized mice with 1% OVA aerosol (in saline) for 30 minutes daily using a nebulizer.[9][10]

    • The control group is challenged with saline aerosol.

  • Treatment:

    • Apply the tulobuterol patch to the shaved dorsal skin of the mice daily, starting 2 hours before the first OVA challenge, and continue throughout the challenge period.

  • Sample Collection:

    • 24 hours after the final OVA challenge, collect samples for analysis.

Bronchoalveolar Lavage Fluid (BALF) Analysis

This protocol outlines the collection and analysis of BALF to assess airway inflammation.

Materials:

  • Anesthesia (e.g., pentobarbital sodium)

  • Tracheal cannula

  • Ice-cold PBS

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Cytospin

  • Wright-Giemsa stain

  • ELISA kits for cytokines (IL-1β, TNF-α, IL-6, CCL-11, IL-4, IFN-γ)

Protocol:

  • Anesthetize the mice and cannulate the trachea.

  • Instill 0.5 mL of ice-cold PBS into the lungs and gently aspirate. Repeat this process three times.

  • Pool the collected BALF and centrifuge at 400 x g for 10 minutes at 4°C.

  • Collect the supernatant for cytokine analysis using specific ELISA kits according to the manufacturer's instructions.

  • Resuspend the cell pellet in PBS.

  • Determine the total leukocyte count using a hemocytometer.

  • Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting (eosinophils, macrophages, neutrophils, lymphocytes).

Lung Histology

This protocol describes the preparation of lung tissue for histological examination of inflammatory cell infiltration.

Materials:

  • 4% Paraformaldehyde

  • Ethanol series (70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin

  • Microtome

  • Hematoxylin and Eosin (H&E) stain

Protocol:

  • After BALF collection, perfuse the lungs with PBS and then fix by instilling 4% paraformaldehyde.

  • Excise the lungs and immerse in 4% paraformaldehyde for 24 hours.

  • Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin.

  • Cut 5 µm sections using a microtome.

  • Deparaffinize and rehydrate the sections.

  • Stain with H&E to visualize inflammatory cell infiltration in the peribronchial and perivascular regions.

  • Quantify the inflammation using a scoring system.[11]

Western Blotting for Signaling Pathway Analysis

This protocol is for assessing the expression and activation of proteins in the Syk/NF-κB signaling pathway in lung tissue.

Materials:

  • Lung tissue homogenates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (Syk, p-Syk, NF-κB p65, p-NF-κB p65, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection system

Protocol:

  • Homogenize lung tissue in RIPA buffer and determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence system.

  • Normalize the expression of target proteins to a loading control (e.g., β-actin).

Visualization of Workflows and Pathways

experimental_workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase (Day 31) sensitization_d0 Day 0: OVA/Alum i.p. Injection sensitization_d14 Day 14: OVA/Alum i.p. Injection challenge_d28 Day 28: OVA Aerosol Challenge + Tulobuterol Patch sensitization_d14->challenge_d28 Rest Period challenge_d29 Day 29: OVA Aerosol Challenge + Tulobuterol Patch challenge_d30 Day 30: OVA Aerosol Challenge + Tulobuterol Patch balf_analysis BALF Analysis (Cell Counts & Cytokines) challenge_d30->balf_analysis histology Lung Histology (H&E) challenge_d30->histology western_blot Western Blot (Syk/NF-κB Pathway) challenge_d30->western_blot

Caption: Experimental workflow for the OVA-induced allergic asthma mouse model.

signaling_pathway cluster_upstream Upstream Signaling cluster_tulobuterol_action Tulobuterol Intervention cluster_downstream Downstream Effects OVA Ovalbumin (Allergen) IgE IgE Production OVA->IgE FcεRI FcεRI on Mast Cells IgE->FcεRI Syk Syk Activation FcεRI->Syk Tulobuterol Tulobuterol Tulobuterol->Syk Inhibits NFkB NF-κB Activation Tulobuterol->NFkB Inhibits Syk->NFkB Cytokines Pro-inflammatory Cytokines (IL-4, IL-1β, TNF-α, IL-6) NFkB->Cytokines Chemokines Chemokines (CCL-11) NFkB->Chemokines Inflammation Airway Inflammation (Eosinophil Infiltration) Cytokines->Inflammation Chemokines->Inflammation

Caption: Tulobuterol's inhibitory effect on the Syk/NF-κB signaling pathway.

Mechanism of Action of Tulobuterol in Allergic Asthma

Tulobuterol is a β2-adrenergic receptor agonist, and its primary mechanism of action as a bronchodilator involves the relaxation of airway smooth muscle.[3] However, research in the OVA-induced asthma model has revealed significant anti-inflammatory properties.[4][5][6][7][8] The tulobuterol patch has been shown to effectively ameliorate airway inflammatory responses.[4][5][6]

The anti-inflammatory effects of tulobuterol are, at least in part, mediated through the downregulation of the Spleen tyrosine kinase (Syk) and Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5][7] In allergic asthma, the binding of allergens to IgE on mast cells triggers the activation of Syk, which in turn activates downstream signaling cascades, including NF-κB.[7] This leads to the transcription and release of various pro-inflammatory cytokines and chemokines, such as IL-1β, TNF-α, IL-6, and CCL-11, which promote the recruitment of inflammatory cells like eosinophils into the airways.[4]

Studies have demonstrated that treatment with a tulobuterol patch significantly suppresses the expression and activation of Syk and its downstream target NF-κB in the lung tissue of asthmatic mice.[4][5] This inhibition leads to a marked reduction in the production of Th2-associated cytokines (e.g., IL-4) and other pro-inflammatory mediators, thereby attenuating the overall inflammatory response in the airways.[4][6] Furthermore, tulobuterol treatment was found to reduce the IL-4/IFN-γ ratio, suggesting a regulatory effect on the Th1/Th2 imbalance that characterizes allergic asthma.[4][6]

In comparative studies, the tulobuterol patch exhibited a more prominent anti-inflammatory potential in the allergic asthma model compared to other β2-agonists like formoterol and salbutamol.[4] While all three agents showed some anti-inflammatory activity, tulobuterol was more effective in reducing inflammatory cell infiltration and the levels of various pro-inflammatory cytokines in the BALF.[4]

References

Application Notes and Protocols for the Preclinical Development of a Tulobuterol Transdermal Patch

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and preclinical evaluation of a transdermal patch containing Tulobuterol, a selective β2-adrenergic agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] The protocols outlined below are intended to facilitate preclinical research by providing detailed methodologies for formulation development, in vitro skin permeation testing, and in vivo pharmacokinetic and pharmacodynamic studies.

Introduction to Tulobuterol and Transdermal Delivery

Tulobuterol is a bronchodilator that exerts its therapeutic effect by stimulating β2-adrenergic receptors in the smooth muscle cells of the airways.[3] This activation leads to a cascade of events that results in the relaxation of bronchial smooth muscle, leading to airway dilation and improved respiratory function.[1][3] The transdermal delivery of Tulobuterol offers several advantages, including sustained drug release, avoidance of first-pass metabolism, and improved patient compliance due to its once-daily application.[1][3][4] A matrix-type transdermal system is commonly employed for Tulobuterol, which contains both crystallized and molecular forms of the drug within an adhesive layer to ensure controlled release over 24 hours.[5]

Formulation Development

The development of a successful transdermal patch involves careful selection of excipients to ensure optimal drug delivery, adhesion, and stability.

Key Components of a Tulobuterol Transdermal Patch

A typical matrix-type Tulobuterol transdermal patch consists of the following components:

ComponentFunctionExamples
Active Pharmaceutical Ingredient (API) Provides the therapeutic effect.Tulobuterol
Polymer Matrix Controls the release of the drug.Polyisobutylene, Styrene-isoprene-styrene (SIS) block copolymers, Acrylic adhesives (e.g., Eudragit RL 100, Eudragit RS 100), Ethyl vinyl acetate (EVA)[6][7][8]
Adhesive Ensures the patch adheres to the skin.Polyisobutylene, Acrylic adhesives, Silicone adhesives[9][10]
Permeation Enhancer Increases the permeability of the skin to the drug.Propylene glycol, Oleic acid, Span 80[6][7][11]
Plasticizer Improves the flexibility and wear properties of the patch.Polyethylene glycol (PEG), Dibutyl phthalate[6][11]
Backing Layer Protects the patch from the environment.Polyethylene, Polyurethane, Polyester films[9][10]
Release Liner Protects the adhesive layer before application and is removed prior to use.Siliconized or fluoropolymer-coated polyester films[9][10]
Protocol for Transdermal Patch Preparation (Solvent Casting Method)

The solvent casting technique is a common method for preparing matrix-type transdermal patches in a laboratory setting.[7][11]

Materials:

  • Tulobuterol

  • Selected polymers (e.g., HPMC, Eudragit)

  • Solvent (e.g., Methanol, Chloroform, Water)[7][11]

  • Plasticizer (e.g., Polyethylene glycol 400)[11]

  • Permeation enhancer (e.g., Propylene glycol)[11]

  • Petri dish or other suitable casting surface

  • Magnetic stirrer

  • Drying oven

Procedure:

  • Accurately weigh the required amounts of polymers and dissolve them in a suitable solvent or co-solvent system with the aid of a magnetic stirrer until a clear solution is formed.[7]

  • Dissolve the accurately weighed Tulobuterol in the polymer solution.

  • Incorporate the plasticizer and permeation enhancer into the solution and mix thoroughly until a homogenous solution is obtained.[11]

  • Pour the solution into a clean, dry petri dish or onto a flat surface lined with a release liner.

  • Allow the solvent to evaporate slowly at room temperature for 24 hours or in a drying oven at a controlled temperature (e.g., 40-60°C).

  • Once dried, the patch can be carefully removed and the backing layer can be laminated onto the top surface.

  • Cut the patch into the desired size and shape for further evaluation.

Preclinical Evaluation

Physicochemical Evaluation

Before proceeding to in vitro and in vivo studies, the prepared patches should be evaluated for their physical and chemical properties.

ParameterMethod
Thickness Measured using a digital micrometer at multiple points on the patch.[7]
Weight Uniformity Weighing multiple individual patches of a defined size and calculating the average weight and standard deviation.[7]
Folding Endurance Repeatedly folding the patch at the same place until it breaks or for a specified number of times.[11]
Tensile Strength Measured using a tensiometer to determine the force required to break the patch.[11]
Drug Content Uniformity Dissolving a defined area of the patch in a suitable solvent and analyzing the drug content using a validated analytical method such as HPLC.[7]
Moisture Content Weighing the patch before and after drying in a desiccator until a constant weight is achieved.[7]
Moisture Uptake Exposing the patch to a high humidity environment and measuring the percentage increase in weight.[7]
In Vitro Skin Permeation Studies

In vitro skin permeation studies are crucial for assessing the rate and extent of drug absorption through the skin.[12][13] These studies are typically conducted using Franz diffusion cells.[12]

Protocol for In Vitro Skin Permeation Study:

Materials:

  • Franz diffusion cells

  • Excised animal skin (e.g., rat, pig) or human cadaver skin[13][14]

  • Receptor medium (e.g., phosphate-buffered saline pH 7.4)

  • Magnetic stirrer

  • Water bath or heating block to maintain temperature at 32°C or 37°C[13][15]

  • Syringes for sampling

  • HPLC or other suitable analytical method for drug quantification

Procedure:

  • Prepare the excised skin by carefully removing any subcutaneous fat and hair.

  • Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.[14]

  • Fill the receptor compartment with a suitable receptor medium and ensure there are no air bubbles between the skin and the medium. The receptor medium should be continuously stirred.[13]

  • Maintain the temperature of the receptor medium at 32°C or 37°C to mimic physiological conditions.[13][15]

  • Apply the Tulobuterol transdermal patch to the surface of the skin in the donor compartment.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Calculate the cumulative amount of drug permeated per unit area and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.

Table 1: Representative In Vitro Skin Permeation Data for Different Tulobuterol Patch Formulations

Formulation CodePolymer CompositionPermeation EnhancerSteady-State Flux (Jss) (µg/cm²/h)
TPF-01HPMC K4M / PVP K30Propylene GlycolData to be filled from experimental results
TPF-02Eudragit RS-100 / Eudragit RL-100Oleic AcidData to be filled from experimental results
TPF-03Polyisobutylene / SISSpan 80Data to be filled from experimental results

Note: The above table is a template. Actual values will depend on the specific formulation and experimental conditions.

In Vivo Pharmacokinetic Studies

Pharmacokinetic studies in animal models are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of Tulobuterol delivered via the transdermal patch.[16]

Protocol for In Vivo Pharmacokinetic Study in Rats:

Materials:

  • Laboratory rats (e.g., Wistar or Sprague-Dawley)

  • Tulobuterol transdermal patch

  • Hair clippers

  • Surgical tape or other means of securing the patch

  • Blood collection supplies (e.g., syringes, capillary tubes, collection tubes with anticoagulant)

  • Centrifuge

  • Analytical method for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Acclimatize the animals to the laboratory conditions.

  • Shave the hair from the dorsal region of the rats 24 hours prior to patch application.

  • Apply the Tulobuterol transdermal patch to the shaved area and secure it with surgical tape if necessary.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), collect blood samples from the tail vein or retro-orbital plexus.

  • Process the blood samples to obtain plasma by centrifugation.

  • Analyze the concentration of Tulobuterol in the plasma samples using a validated bioanalytical method.

  • Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).[17]

Table 2: Representative Pharmacokinetic Parameters of Tulobuterol Transdermal Patch in an Animal Model

Animal ModelDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)
Beagle Dog0.22.0916.0Data to be filled from experimental results[18]
Beagle Dog0.44.8513.6Data to be filled from experimental results[18]
Childhood Asthma Patients<30 kg (1mg patch)1.33 ± 0.2114.0 ± 2.027.1 ± 4.2[17]
Childhood Asthma Patients≥30 kg (2mg patch)1.33 ± 0.2114.0 ± 2.027.1 ± 4.2[17]

Note: The data for beagle dogs is from a published study for reference.[18] The data for children is also from a published study and is provided for comparative context.[17] Actual preclinical data will depend on the specific formulation and animal model used.

In Vivo Pharmacodynamic Studies

Pharmacodynamic studies are conducted to evaluate the therapeutic efficacy of the Tulobuterol transdermal patch. In the context of preclinical research for asthma, this often involves using an animal model of allergic airway inflammation.[19]

Protocol for Pharmacodynamic Study in an Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model:

Materials:

  • Mice (e.g., BALB/c)

  • Ovalbumin (OVA)

  • Alum (adjuvant)

  • Tulobuterol transdermal patch

  • Equipment for measuring airway hyperresponsiveness (AHR)

  • Supplies for bronchoalveolar lavage (BAL) fluid collection

  • Kits for measuring inflammatory markers (e.g., IgE, cytokines) in BAL fluid and serum

Procedure:

  • Sensitization: Sensitize the mice by intraperitoneal injection of OVA emulsified in alum on days 0 and 14.

  • Challenge: Challenge the sensitized mice with aerosolized OVA for a set period on consecutive days (e.g., days 21, 22, and 23).

  • Treatment: Apply the Tulobuterol transdermal patch to a shaved area on the back of the mice a specified time before the final OVA challenge.

  • Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final challenge, measure AHR in response to increasing concentrations of a bronchoconstrictor agent (e.g., methacholine).

  • Bronchoalveolar Lavage (BAL): After AHR measurement, perform a tracheotomy and collect BAL fluid.

  • Cell Count and Cytokine Analysis: Perform total and differential cell counts (e.g., eosinophils, neutrophils) in the BAL fluid. Measure the levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13) and OVA-specific IgE in the BAL fluid and/or serum using ELISA.

  • Histopathology: Collect lung tissue for histological examination to assess airway inflammation and mucus production.

Table 3: Representative Pharmacodynamic Endpoints for Tulobuterol Patch in an Asthma Model

Treatment GroupAirway Hyperresponsiveness (Penh)Total Inflammatory Cells in BALF (x10⁵)Eosinophils in BALF (x10⁴)Serum IgE (ng/mL)
ControlData to be filledData to be filledData to be filledData to be filled
OVA-Challenged (Placebo Patch)Data to be filledData to be filledData to be filledData to be filled
OVA-Challenged (Tulobuterol Patch)Data to be filledData to be filledData to be filledData to be filled

Note: This table provides a template for recording the expected outcomes. Significant reductions in the measured parameters in the Tulobuterol patch group compared to the placebo group would indicate efficacy.

Visualizations

Signaling Pathway of Tulobuterol

Tulobuterol_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Tulobuterol Tulobuterol Beta2_Receptor β2-Adrenergic Receptor Tulobuterol->Beta2_Receptor G_Protein Gs Protein Beta2_Receptor->G_Protein activates Adenylate_Cyclase Adenylyl Cyclase G_Protein->Adenylate_Cyclase activates cAMP cAMP Adenylate_Cyclase->cAMP converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation leads to Preclinical_Workflow Formulation 1. Formulation Development (Solvent Casting) Physicochem 2. Physicochemical Evaluation Formulation->Physicochem InVitro 3. In Vitro Skin Permeation Studies (Franz Cells) Physicochem->InVitro InVivo_PK 4. In Vivo Pharmacokinetic Studies (Animal Model) InVitro->InVivo_PK InVivo_PD 5. In Vivo Pharmacodynamic Studies (Asthma Model) InVivo_PK->InVivo_PD Data_Analysis 6. Data Analysis & Interpretation InVivo_PD->Data_Analysis Formulation_Optimization Inputs Polymer Type & Ratio Enhancer Concentration Plasticizer Content Process Formulation & Evaluation Inputs->Process Outputs In Vitro Flux Pharmacokinetics Pharmacodynamics Adhesion Process->Outputs Decision Optimal Formulation? Outputs->Decision Decision->Process No (Iterate) Final Final Formulation Decision->Final Yes

References

RP-HPLC Method for the Quantification of Tulobuterol in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the quantification of Tulobuterol in biological samples using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Tulobuterol is a long-acting β2 adrenergic receptor agonist utilized in the management of asthma and chronic obstructive pulmonary disease (COPD).[1] Accurate and reliable analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control.

Analytical Method Overview

The presented RP-HPLC method is designed for the sensitive and reproducible determination of Tulobuterol. Chromatographic separation is typically achieved on a C18 column with a mobile phase consisting of an organic solvent (e.g., Acetonitrile or Methanol) and an aqueous buffer (e.g., Potassium dihydrogen phosphate).[1][2] UV detection is commonly performed at approximately 215 nm or 228 nm.[3]

Chromatographic Conditions

A summary of typical chromatographic conditions for the analysis of Tulobuterol is presented in Table 1. These parameters may require optimization based on the specific instrumentation and laboratory conditions.

Table 1: Summary of RP-HPLC Chromatographic Conditions for Tulobuterol Analysis

ParameterCondition 1Condition 2
Column Prontosil C18 (250 x 4.6 mm, 5 µm)[2]BDS hypersil C18 (250 mm × 4.6 mm; 5 µ)[3]
Mobile Phase Acetonitrile: 0.02M Potassium dihydrogen phosphate buffer (60:40, v/v), pH 3.0 adjusted with Orthophosphoric acid[2]Methanol: 0.05M Potassium dihydrogen orthophosphate buffer (90:10, v/v), pH 4.0[3]
Flow Rate 1.0 mL/min[2]1.0 mL/min[3]
Detection UV at 215 nm[2]Photodiode Array (PDA) at 228 nm[3]
Retention Time ~2.880 min[1]~7.281 min[3]

Experimental Protocols

This section details the protocols for sample preparation from various biological matrices. The choice of method depends on the sample type, required sensitivity, and available equipment.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results by removing interfering substances from the biological matrix.[4][5][6] Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

This method is rapid and suitable for high-throughput analysis.

Materials:

  • Biological sample (Plasma or Serum)

  • Acetonitrile (ACN) or Methanol (MeOH), refrigerated

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette a known volume (e.g., 100 µL) of plasma or serum into a microcentrifuge tube.

  • Add a 3 to 5-fold excess of cold ACN or MeOH (e.g., 300-500 µL) to precipitate the proteins.[7]

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the analyte.

  • The supernatant can be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase for pre-concentration.

LLE offers a cleaner extract compared to protein precipitation.

Materials:

  • Biological sample (Plasma or Serum)

  • Extraction solvent (e.g., Methyl tert-butyl ether, or a mixture of i-propanol and n-hexane)[3]

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator or SpeedVac)

Protocol:

  • Pipette a known volume (e.g., 200 µL) of plasma or serum into a glass tube.

  • Add a specified volume of an appropriate organic extraction solvent (e.g., 1 mL of Methyl tert-butyl ether).[3]

  • Vortex the mixture for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifuge at a moderate speed (e.g., 4000 rpm) for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer (supernatant) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a SpeedVac.

  • Reconstitute the dried residue in a known volume of the HPLC mobile phase (e.g., 100 µL) before injection.

SPE provides a high degree of sample cleanup and is particularly useful for complex matrices like urine.

Materials:

  • Urine sample

  • SPE cartridge (e.g., C18)

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Washing solution (e.g., 5% Methanol in water)

  • Elution solvent (e.g., Methanol or Acetonitrile)

  • SPE vacuum manifold

  • Evaporator

Protocol:

  • Conditioning: Pass 1-2 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1-2 mL of water through the cartridge. Do not allow the cartridge to dry out.

  • Loading: Load the pre-treated urine sample (e.g., diluted or pH-adjusted) onto the cartridge.

  • Washing: Wash the cartridge with 1-2 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte with a small volume (e.g., 1 mL) of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

Method Validation

The developed RP-HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended application.[1] Key validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Parameters for Tulobuterol Quantification

ParameterTypical Acceptance CriteriaExample Result 1Example Result 2
Linearity (r²) ≥ 0.9950.9998 (25 – 75 µg/mL)[1][2]0.999 (100-500 ng/ml)[3]
Accuracy (% Recovery) 80 - 120%99.235%100.21 - 100.46%[3]
Precision (% RSD) Intra-day: ≤ 2%, Inter-day: ≤ 2%< 2%[1]< 2%[3]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:12.90 µg/mL[1]-
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.95 µg/mL[1]-
Specificity/Selectivity No interference at the retention time of the analyteSharp peak at 2.880 min with no interfering peaksEfficiently separated at 7.281 min[3]
Robustness % RSD < 2% for minor changes in method parametersWithin acceptable limits for small fluctuations in mobile phase composition, wavelength, and flow rate%RSD within 2%[3]

Visualized Workflows

The following diagrams illustrate the experimental workflows for the quantification of Tulobuterol in biological samples.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_extraction Extraction cluster_analysis Analysis Blood Whole Blood Centrifuge Centrifugation Blood->Centrifuge Urine Urine SPE Solid-Phase Extraction Urine->SPE Plasma Plasma/Serum Centrifuge->Plasma PP Protein Precipitation Plasma->PP LLE Liquid-Liquid Extraction Plasma->LLE HPLC RP-HPLC Analysis PP->HPLC LLE->HPLC SPE->HPLC Data Data Acquisition & Processing HPLC->Data protein_precipitation_workflow start Start: Plasma/Serum Sample add_solvent Add Cold Acetonitrile/Methanol start->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge to Pellet Proteins vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analyze Inject into HPLC collect_supernatant->analyze liquid_liquid_extraction_workflow start Start: Plasma/Serum Sample add_solvent Add Organic Extraction Solvent start->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into HPLC reconstitute->analyze solid_phase_extraction_workflow start Start: Urine Sample condition Condition SPE Cartridge start->condition equilibrate Equilibrate SPE Cartridge condition->equilibrate load Load Sample equilibrate->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into HPLC reconstitute->analyze

References

Application Note: An In Vitro Model for Evaluating the Anti-Inflammatory Effects of Tulobuterol on Cytokine Release

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Tulobuterol is a long-acting beta-2 adrenergic receptor (β2-AR) agonist primarily used as a bronchodilator for managing asthma and chronic obstructive pulmonary disease (COPD).[1][2] Beyond its bronchodilatory effects, evidence suggests that β2-AR agonists possess significant anti-inflammatory properties.[3][4] Tulobuterol, in particular, has been shown to alleviate airway inflammation in preclinical models, reducing the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).[5][6] The proposed anti-inflammatory mechanism involves the activation of the canonical β2-AR/cAMP/PKA signaling pathway, which can interfere with pro-inflammatory pathways like NF-κB.[3][5][7]

This application note provides a detailed protocol for an in vitro model to study and quantify the anti-inflammatory effects of Tulobuterol. The model utilizes the human alveolar basal epithelial cell line, A549, a well-established model for the lung epithelium.[8] Inflammation is induced by lipopolysaccharide (LPS), a component of Gram-negative bacteria, which stimulates the release of key pro-inflammatory cytokines.[9][10] This model allows for a reproducible and quantifiable assessment of Tulobuterol's ability to modulate cytokine release, making it a valuable tool for drug discovery and mechanistic studies.

Principle of the Method

The experimental workflow involves culturing A549 cells and inducing an inflammatory response using LPS. The cells are concurrently treated with varying concentrations of Tulobuterol to assess its dose-dependent inhibitory effects. The release of pro-inflammatory cytokines (TNF-α and IL-6) into the cell culture supernatant is then quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). The expected outcome is a reduction in LPS-induced cytokine levels in the presence of Tulobuterol.

G Experimental Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis A Culture A549 Cells (T75 Flasks) B Seed A549 Cells (24-well plates) A->B Reach ~80% confluency C Pre-treat with Tulobuterol (Varying Concentrations) B->C D Stimulate with LPS (e.g., 1 µg/mL) E Incubate for 24 hours F Collect Culture Supernatants E->F G Quantify Cytokines (IL-6, TNF-α) via ELISA F->G H Data Analysis & Comparison G->H

Caption: A flowchart of the experimental procedure.

Signaling Pathway Overview

LPS initiates a pro-inflammatory cascade by binding to Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB pathway and subsequent transcription and release of cytokines like TNF-α and IL-6. Tulobuterol acts by binding to the β2-adrenergic receptor, which activates adenylyl cyclase, increases intracellular cyclic AMP (cAMP), and activates Protein Kinase A (PKA).[1][7] PKA can then phosphorylate components of the NF-κB pathway, inhibiting its activation and thereby reducing the production of inflammatory cytokines.[3]

G Simplified Signaling Pathways cluster_LPS LPS Pro-Inflammatory Pathway cluster_Tulo Tulobuterol Anti-Inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Tulo Tulobuterol b2AR β2-Adrenergic Receptor Tulo->b2AR AC Adenylyl Cyclase b2AR->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA PKA->NFkB Inhibition

Caption: LPS and Tulobuterol signaling pathways.

Materials and Reagents

  • Cell Line: A549 human lung carcinoma cell line (ATCC® CCL-185™)

  • Base Medium: F-12K Medium (e.g., Gibco/Invitrogen) or DMEM[8]

  • Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin (100 I.U./mL penicillin, 100 µg/mL streptomycin)[11]

  • Reagents for Subculture: 0.25% Trypsin-EDTA solution, Phosphate-Buffered Saline (PBS), pH 7.4

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich or equivalent)

  • Test Compound: Tulobuterol Hydrochloride (Tocris, Cayman Chemical, or equivalent)

  • Assay Kits: Human TNF-α ELISA Kit and Human IL-6 ELISA Kit (R&D Systems, BioLegend, or equivalent)

  • Labware: T75 cell culture flasks, 24-well cell culture plates, sterile conical tubes (15 mL and 50 mL), serological pipettes, micropipettes, and sterile filter tips.

Experimental Protocols

Protocol 1: A549 Cell Culture and Maintenance
  • Culture Conditions: Grow A549 cells as an adherent monolayer in T75 flasks with complete growth medium (F-12K + 10% FBS + 1% Pen-Strep).[8][12] Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Media Change: Renew the culture medium every 2-3 days.

  • Subculturing: When cells reach 70-80% confluency, passage them. a. Aspirate the old medium and wash the cell monolayer once with sterile PBS. b. Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate for 5-10 minutes at 37°C, or until cells detach.[13] c. Neutralize the trypsin by adding 6-8 mL of complete growth medium. d. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes. e. Discard the supernatant, resuspend the cell pellet in 10 mL of fresh medium, and count the cells using a hemocytometer. f. Seed new T75 flasks at a density of 5 x 10⁵ cells per flask.[12]

Protocol 2: Inflammatory Stimulation and Tulobuterol Treatment
  • Cell Seeding for Experiment: Seed A549 cells into 24-well plates at a density of 5 x 10⁴ cells/well in 500 µL of complete growth medium. Incubate for 24-48 hours to allow cells to adhere and form a semi-confluent monolayer.

  • Compound Preparation:

    • Prepare a stock solution of Tulobuterol in sterile water or DMSO.

    • Prepare serial dilutions of Tulobuterol in serum-free medium to achieve final desired concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).

    • Prepare an LPS stock solution in sterile PBS and dilute it in serum-free medium to the desired working concentration (e.g., 1 µg/mL). Studies have shown A549 cells respond to LPS concentrations from 1 µg/mL to 10 µg/mL.[9][10]

  • Treatment and Stimulation: a. Before treatment, gently aspirate the complete medium from the wells and wash once with sterile PBS. b. Add 450 µL of serum-free medium to each well. c. Add 50 µL of the appropriate Tulobuterol dilution to the designated wells. For control wells, add 50 µL of vehicle (the solvent used for Tulobuterol). Incubate for 1-2 hours. d. Add 50 µL of the LPS working solution to all wells except the negative control wells (which receive 50 µL of serum-free medium instead). e. The final volume in each well should be 550 µL. Set up the experimental groups as outlined in Table 1.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.[9][14]

  • Supernatant Collection: After incubation, transfer the supernatant from each well to a sterile microcentrifuge tube. Centrifuge at 1,500 x g for 10 minutes at 4°C to pellet any detached cells or debris.[15]

  • Storage: Carefully collect the clarified supernatant. Samples can be assayed immediately or aliquoted and stored at -80°C for later analysis. Avoid repeated freeze-thaw cycles.[15][16]

Protocol 3: Quantification of Cytokines by ELISA
  • Follow the manufacturer's instructions provided with the specific Human TNF-α and IL-6 ELISA kits.

  • General Sandwich ELISA Steps: [17] a. Add standards and collected supernatant samples to the wells of the antibody-coated microplate. Incubate to allow the cytokine to bind to the immobilized antibody. b. Wash the plate to remove unbound substances. c. Add a biotin-conjugated detection antibody specific for the cytokine. Incubate. d. Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate. e. Wash the plate again and add a TMB substrate solution. A color will develop in proportion to the amount of bound cytokine. f. Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of TNF-α and IL-6 in each sample by plotting a standard curve using the provided cytokine standards.

Data Presentation and Expected Results

The quantitative data obtained from the ELISA should be organized into tables for clear comparison between different treatment groups. The results are typically expressed as the mean concentration (e.g., in pg/mL) ± standard deviation (SD) from at least three independent experiments.

Table 1: Experimental Groups for Cytokine Release Assay

Group ID Treatment LPS (1 µg/mL) Expected Outcome
1 Vehicle Control No Basal level of cytokine release
2 LPS Control Yes High level of cytokine release
3 Tulobuterol (1 nM) Yes Potential slight reduction in cytokines
4 Tulobuterol (10 nM) Yes Dose-dependent reduction
5 Tulobuterol (100 nM) Yes Dose-dependent reduction
6 Tulobuterol (1 µM) Yes Strong reduction in cytokines
7 Tulobuterol (10 µM) Yes Maximum reduction observed

| 8 | Tulobuterol only (10 µM) | No | Check for agonistic effects |

Table 2: Example Data Summary of Tulobuterol Effect on Cytokine Release (pg/mL)

Treatment Group TNF-α Concentration (pg/mL) IL-6 Concentration (pg/mL)
Vehicle Control 15.5 ± 4.2 35.1 ± 8.9
LPS (1 µg/mL) 450.8 ± 35.1 875.4 ± 60.2
LPS + Tulo (1 nM) 430.2 ± 30.5 810.6 ± 55.7
LPS + Tulo (10 nM) 355.7 ± 25.8 650.1 ± 48.3
LPS + Tulo (100 nM) 210.4 ± 18.9 425.9 ± 35.1
LPS + Tulo (1 µM) 105.3 ± 10.1 215.3 ± 20.8
LPS + Tulo (10 µM) 80.1 ± 9.5 155.2 ± 15.4

| Tulo only (10 µM) | 18.2 ± 5.1 | 40.5 ± 10.3 |

Note: The data shown are hypothetical and for illustrative purposes only.

It is expected that Tulobuterol will significantly inhibit the LPS-induced release of TNF-α and IL-6 from A549 cells in a dose-dependent manner. Statistical analysis, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's), should be performed to determine the significance of the observed inhibition compared to the LPS control group.

References

Troubleshooting & Optimization

Addressing solubility issues of Tulobuterol Hydrochloride in aqueous solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of Tulobuterol Hydrochloride in aqueous solutions for in vitro assays. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Is this compound considered water-soluble?

A1: Yes, this compound is generally considered to be freely soluble in water. However, solubility issues can arise under specific experimental conditions.

Q2: I've observed precipitation of this compound in my cell culture medium. What could be the cause?

A2: Precipitation in cell culture media can be due to several factors. The pH of the medium, the presence of certain salts, and high concentrations of the compound can all contribute to reduced solubility. Additionally, interactions with proteins or other components in the medium can sometimes lead to precipitation. Temperature shifts, such as moving the medium from a refrigerator to an incubator, can also cause components to fall out of solution[1].

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: For preparing a high-concentration stock solution, Dimethyl sulfoxide (DMSO) is a commonly used solvent. Water is also a suitable solvent, though DMSO may allow for a higher initial concentration. When using DMSO, it is crucial to ensure the final concentration in your assay does not adversely affect the cells[2].

Q4: How does pH affect the solubility of this compound?

A4: The solubility of this compound, as a salt of a weak base, can be influenced by pH. While it is generally soluble in neutral aqueous solutions, significant shifts to a more alkaline pH could potentially decrease its solubility. It is important to consider the pH of your buffer system and cell culture medium[3][4].

Troubleshooting Guide

Issue 1: Precipitation upon addition to aqueous buffer or media

Possible Cause 1: Concentration exceeds solubility limit under specific conditions.

  • Solution: Try preparing a more dilute solution. If a high concentration is necessary, consider preparing the final dilution immediately before use.

Possible Cause 2: pH of the buffer or medium is not optimal.

  • Solution: Measure the pH of your final solution. If it has shifted significantly, consider using a stronger buffering agent or adjusting the pH. For many cell-based assays, maintaining a physiological pH (around 7.2-7.4) is critical.

Possible Cause 3: Salting out effect.

  • Solution: High concentrations of salts in your buffer or medium can decrease the solubility of other solutes. If possible, try reducing the salt concentration or using an alternative buffer system.

Possible Cause 4: Interaction with media components.

  • Solution: Some components of complex cell culture media can interact with the compound. Try dissolving the this compound in a simpler buffered saline solution (like PBS) first, and then adding it to the full medium.

Issue 2: Cloudiness or precipitation in the stock solution (especially after storage)

Possible Cause 1: Solvent evaporation.

  • Solution: Ensure your stock solution container is tightly sealed to prevent solvent evaporation, which would increase the compound's concentration.

Possible Cause 2: Temperature fluctuations.

  • Solution: Store stock solutions at a constant, appropriate temperature. If refrigerated or frozen, allow the solution to come to room temperature and ensure it is fully dissolved (vortexing or brief sonication may help) before use.

Possible Cause 3: Degradation of the compound.

  • Solution: While this compound is stable, prolonged storage in solution, especially at room temperature, can lead to degradation. It is best to prepare fresh stock solutions regularly or store aliquots at -20°C or -80°C for longer-term storage.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubility
WaterFreely soluble
DMSOSoluble
EthanolFreely soluble
MethanolVery soluble

Table 2: Recommended Starting Concentrations for Stock Solutions

SolventConcentration Range
DMSO10-50 mM
Water (with potential for warming/sonication)1-10 mM
PBS (pH 7.4)1-5 mM

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Sterile DMSO or nuclease-free water

    • Sterile, amber microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure for a 10 mM Stock Solution in DMSO:

    • Weigh out a precise amount of this compound powder. The molecular weight of this compound is 264.19 g/mol .

    • Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • In a sterile tube, add the calculated volume of DMSO to the this compound powder.

    • Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.

    • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro cAMP Assay in Airway Smooth Muscle Cells

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Materials:

    • Human airway smooth muscle cells (hASMCs)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

    • This compound stock solution

    • Forskolin (positive control)

    • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

    • 384-well white assay plates

  • Procedure:

    • Seed hASMCs into a 384-well plate at a predetermined density and allow them to adhere and grow to confluence.

    • On the day of the assay, aspirate the culture medium and wash the cells once with assay buffer.

    • Add assay buffer to each well.

    • Prepare a serial dilution of this compound in assay buffer.

    • Add the diluted this compound or controls (vehicle, forskolin) to the wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit[5][6][7][8][9].

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Tulobuterol HCl Stock Solution (e.g., in DMSO) dilute Prepare Serial Dilutions of Tulobuterol HCl stock->dilute cells Seed Airway Smooth Muscle Cells in Assay Plate treat Treat Cells with Tulobuterol HCl cells->treat dilute->treat incubate Incubate at 37°C treat->incubate lyse Lyse Cells incubate->lyse cAMP Measure Intracellular cAMP lyse->cAMP data Data Analysis cAMP->data

Caption: Experimental workflow for a cell-based cAMP assay.

troubleshooting_workflow decision decision solution Reduce concentration or prepare fresh dilutions. start Precipitation Observed in Aqueous Solution check_conc Is the concentration high? start->check_conc check_conc->solution Yes check_ph Is the pH of the solution optimal? check_conc->check_ph No check_buffer Are there high salt concentrations? check_ph->check_buffer Yes solution2 Adjust pH or use a stronger buffer. check_ph->solution2 No check_media Is it a complex cell culture medium? check_buffer->check_media No solution3 Reduce salt concentration or change buffer. check_buffer->solution3 Yes solution4 Dissolve in simple buffer first, then add to media. check_media->solution4 Yes signaling_pathway tulobuterol Tulobuterol HCl beta2ar Beta-2 Adrenergic Receptor (β2AR) tulobuterol->beta2ar g_protein Gs Protein beta2ar->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response leads to

References

Stability of Tulobuterol Hydrochloride in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tulobuterol Hydrochloride.

Stability of this compound in Organic Solvents

The stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. While specific long-term quantitative stability data in common organic solvents is not extensively published, general recommendations and data for similar compounds can provide guidance.

Solubility Data

SolventConcentrationRemarks
DMSO53 mg/mL (200.61 mM)Solubility tested by suppliers.
Water53 mg/mL (200.61 mM)Freely soluble.
Ethanol10 mg/mL (37.85 mM)Soluble.
MethanolSlightly SolubleFreely soluble according to other sources.

Storage Recommendations for Stock Solutions

For optimal stability of stock solutions, it is recommended to:

Storage TemperatureDurationRecommendations
-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Protect from light.

It is best practice to prepare fresh working solutions from a frozen stock on the day of the experiment.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 264.19 g/mol ). For 1 mL of a 10 mM solution, weigh 2.64 mg.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.

  • Mixing: Vortex or sonicate the solution gently until the solid is completely dissolved. Ensure the solution is clear and free of particulates.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.

General Protocol for a Stability-Indicating HPLC Method

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffered aqueous phase (e.g., 0.02M Potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., Acetonitrile) in a suitable ratio (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 215 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

Forced Degradation Studies

To validate the stability-indicating nature of an HPLC method, forced degradation studies should be performed. This involves subjecting the this compound solution to various stress conditions to intentionally induce degradation.

Stress ConditionTypical Protocol
Acid Hydrolysis 0.1 M HCl at 60°C for a specified time.
Base Hydrolysis 0.1 M NaOH at 60°C for a specified time.
Oxidation 3% H₂O₂ at room temperature for a specified time.
Thermal Degradation Heat the solid or solution at a high temperature (e.g., 80°C) for a specified time.
Photodegradation Expose the solution to UV light (e.g., 254 nm) or a combination of UV and visible light for a specified duration.

The goal is to achieve 5-20% degradation of the parent compound. The resulting chromatograms should demonstrate that the degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

G cluster_workflow Experimental Workflow for Stability Testing prep Prepare Tulobuterol HCl Stock Solution stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) prep->stress Expose to stress conditions hplc HPLC Analysis stress->hplc Inject samples data Data Analysis (Peak Purity, % Degradation) hplc->data G cluster_pathway Tulobuterol Signaling Pathway Tulobuterol Tulobuterol HCl Beta2AR β2-Adrenergic Receptor Tulobuterol->Beta2AR binds to Gs Gs Protein Beta2AR->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation leads to

References

Improving the transdermal delivery and skin permeation of Tulobuterol in research settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the transdermal delivery and skin permeation of Tulobuterol in research settings.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving effective transdermal delivery of Tulobuterol?

A1: The primary challenge is the skin's barrier function, particularly the stratum corneum, which restricts the penetration of drugs.[1][2] For Tulobuterol, specific challenges include overcoming its molecular properties that may not be ideal for passive diffusion and ensuring a consistent, therapeutic level of the drug is delivered over a prolonged period.[3][4] Additionally, factors like skin condition, age, and hydration levels can lead to significant inter-individual variability in drug absorption.[5][6]

Q2: How do different formulations of Tulobuterol (e.g., patches, gels, nanoemulsions) affect skin permeation?

A2: The formulation significantly impacts Tulobuterol's skin permeation.

  • Patches: These are common formulations that provide sustained release. The adhesive and polymer base (e.g., acrylate vs. rubber) can affect drug release and skin adhesion, with acrylate bases showing better performance on variable or abraded skin.[7][8] The release rate from the patch is a critical factor; rapid-release generic formulations may behave differently than brand-name versions, especially on compromised skin.[9]

  • Hydrogels: These formulations can offer good mechanical properties for topical application and can be designed for sustained release. For instance, a hydrogel containing reduced graphene oxide was shown to sustain Tulobuterol release for up to 72 hours.[10]

  • Nanoformulations (Nanoemulsions/Nanoparticles): These systems can enhance the solubility and skin penetration of Tulobuterol.[11][12] Nanoparticles can potentially penetrate deeper into the skin, and their release can be modulated by the choice of base ointment and the inclusion of penetration enhancers like l-menthol.[12]

Q3: What is the role of penetration enhancers in Tulobuterol formulations?

A3: Penetration enhancers are chemicals that reversibly disrupt the stratum corneum's barrier function to improve drug diffusion.[1] They can work by various mechanisms, such as increasing lipid fluidity, altering drug partitioning, or improving solubility within the skin.[1][13] For example, l-menthol has been shown to enhance the release and skin penetration of Tulobuterol nanoparticles from a water-soluble ointment base.[12]

Q4: How does the condition of the skin (e.g., intact vs. abraded, atopic dermatitis) affect Tulobuterol permeation?

A4: The skin's condition is a critical factor. Abraded or barrier-impaired skin, such as in atopic dermatitis, generally shows significantly higher permeability to Tulobuterol compared to intact skin.[7][14] This can lead to more rapid absorption and higher peak plasma concentrations, which may increase the risk of side effects or reduce the duration of therapeutic efficacy.[9] Therefore, it is crucial to consider the skin model (intact, stripped, or diseased) in in vitro experiments to obtain clinically relevant data.

Troubleshooting Guide

Problem 1: Low or No Detectable Permeation of Tulobuterol in In Vitro Studies

Possible Cause Troubleshooting Step
Formulation Issues Review the formulation. Ensure Tulobuterol is solubilized in the vehicle. For patches, check if the adhesive matrix is hindering drug release.[9] Consider incorporating a penetration enhancer or using a nanocarrier system to improve partitioning into the stratum corneum.[12][13]
Receptor Fluid Selection The receptor fluid in the Franz diffusion cell may not be maintaining sink conditions (i.e., the drug concentration is exceeding 10% of its solubility).[15] Increase the sampling frequency or use a receptor medium with higher solubility for Tulobuterol. Degas the receptor solution to prevent air bubbles from interfering with diffusion.[16]
Membrane Barrier The skin membrane (human, animal, or synthetic) may be too thick or have low permeability. Verify the integrity and thickness of the membrane. For initial screenings, a synthetic membrane or tape-stripped skin can be used to confirm the formulation's release potential.[17][18]
Analytical Method Sensitivity The analytical method (e.g., HPLC) may not be sensitive enough to detect low concentrations of permeated Tulobuterol. Validate the method and ensure the limit of quantification (LOQ) is adequate for the expected concentrations.[19]

Problem 2: High Variability in Permeation Results Between Replicates

Possible Cause Troubleshooting Step
Inconsistent Membrane Preparation Ensure consistent preparation of the skin membrane. If using animal skin, variations in thickness and hair follicle density can cause variability. Standardize the skin sectioning and preparation process.[20]
Air Bubbles Air bubbles trapped between the membrane and the receptor fluid can significantly reduce the effective diffusion area. Ensure no bubbles are present when mounting the membrane.[16][21]
Inconsistent Donor Application The amount of formulation applied to the donor chamber must be consistent across all cells. Use a positive displacement pipette for viscous formulations and ensure even spreading.[16]
Temperature Fluctuations The temperature of the receptor fluid directly impacts diffusion rates. Ensure the water bath connected to the Franz cells maintains a constant temperature (typically 32°C for skin studies).[15][16]

Quantitative Data from Research Studies

Table 1: Comparison of Maximum Flux (Jmax) of Tulobuterol from Different Patch Formulations

FormulationBase PolymerTemperatureSkin ConditionJmax (µg/cm²/h)
Tulobuterol Tape NP[7]Acrylate32°CIntact~1.5
Tulobuterol Tape Sawai[7]Rubber32°CIntact~1.0
Tulobuterol Tape NP[7]Acrylate40°CIntact~3.0
Tulobuterol Tape Sawai[7]Rubber40°CIntact~2.5
Tulobuterol Tape NP[7]Acrylate32°CAbraded~2.5
Tulobuterol Tape Sawai[7]Rubber32°CAbraded~3.5

Data are approximate values estimated from graphical representations in the cited source.

Table 2: Pharmacokinetic Parameters of Tulobuterol Transdermal Patches

ParameterTest Patch (Bretol®)Reference Patch (Hokunalin®)
Cmax (ng/mL) 1.41.4
Lag Time 4 hoursNot Specified
Peak Concentration Time 9-12 hoursNot Specified
Absorption Rate (24h) ~90%Not Specified

Data compiled from sources[3][4][22].

Experimental Protocols

Protocol: In Vitro Skin Permeation Study Using Franz Diffusion Cells

This protocol outlines the key steps for assessing the permeation of Tulobuterol from a topical or transdermal formulation.

1. Materials and Equipment:

  • Vertical Franz diffusion cells

  • Excised skin (human or animal, e.g., hairless mouse or pig ear) or synthetic membrane

  • Receptor solution (e.g., phosphate-buffered saline (PBS) pH 7.4, potentially with a co-solvent to ensure sink conditions)

  • Formulation of Tulobuterol (e.g., patch, gel, cream)

  • Water bath with circulator

  • Magnetic stirrer and stir bars

  • Syringes and needles for sampling

  • HPLC system for analysis[19]

2. Membrane Preparation:

  • Excise fresh skin and remove any subcutaneous fat and connective tissue.

  • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

  • Pre-hydrate the skin sections in the receptor solution for a defined period before mounting to ensure equilibrium.[16]

3. Franz Cell Assembly and Setup:

  • Fill the receptor chamber of the Franz cell with degassed receptor solution, ensuring no air bubbles are trapped. Place a small magnetic stir bar inside.

  • Mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum facing the donor chamber.

  • Clamp the chambers together securely to prevent leakage.

  • Place the assembled cells in a multi-cell holder connected to a water bath set to maintain the skin surface temperature at 32°C.[16] Allow the system to equilibrate.

4. Application of Formulation:

  • Apply a precise amount of the Tulobuterol formulation to the surface of the skin in the donor chamber. If using a patch, cut it to the size of the diffusion area and apply it directly.

  • Cover the donor chamber to prevent evaporation.[16]

5. Sampling:

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor chamber through the sampling arm.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.[16]

6. Sample Analysis:

  • Analyze the collected samples for Tulobuterol concentration using a validated HPLC method.[19]

7. Data Analysis:

  • Calculate the cumulative amount of Tulobuterol permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.

  • Plot the cumulative amount permeated versus time. The slope of the linear portion of the curve represents the steady-state flux (Jss).

  • The lag time (tL) can be determined by extrapolating the linear portion of the curve to the x-axis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_setup Franz Cell Setup cluster_exp Experiment cluster_analysis Analysis prep_membrane 1. Prepare Skin Membrane fill_receptor 4. Fill Receptor Chamber prep_membrane->fill_receptor prep_receptor 2. Prepare & Degas Receptor Fluid prep_receptor->fill_receptor prep_formulation 3. Prepare Tulobuterol Formulation apply_formulation 7. Apply Formulation to Donor prep_formulation->apply_formulation mount_membrane 5. Mount Membrane fill_receptor->mount_membrane equilibrate 6. Equilibrate System (32°C) mount_membrane->equilibrate equilibrate->apply_formulation sampling 8. Collect Samples at Time Intervals apply_formulation->sampling hplc 9. Analyze Samples (HPLC) sampling->hplc calc 10. Calculate Permeation Parameters hplc->calc

Caption: Workflow for an in vitro skin permeation study using Franz diffusion cells.

troubleshooting_permeation start Low Tulobuterol Permeation Detected q1 Is the analytical method sensitive enough? start->q1 sol1 Validate/Optimize HPLC Method (e.g., lower LOQ) q1->sol1 No q2 Are sink conditions maintained? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Change Receptor Fluid (add co-solvent) Increase Sampling Frequency q2->sol2 No q3 Is the formulation releasing the drug? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Reformulate: - Add penetration enhancer - Change polymer base - Use nanocarrier q3->sol3 No end_node Permeation Issue Resolved q3->end_node Yes a3_yes Yes a3_no No sol3->q3

Caption: Troubleshooting decision tree for low Tulobuterol permeation.

signaling_pathway cluster_formulation Formulation Factors cluster_skin Physiological Factors Drug Tulobuterol Properties Permeation Successful Skin Permeation Drug->Permeation Vehicle Vehicle/Base (e.g., Acrylate, Hydrogel) Vehicle->Permeation Enhancers Penetration Enhancers Enhancers->Permeation Nano Nanocarriers Nano->Permeation SC Stratum Corneum Integrity SC->Permeation Hydration Skin Hydration Hydration->Permeation Temp Temperature Temp->Permeation

Caption: Key factors influencing the skin permeation of Tulobuterol.

References

Technical Support Center: Minimizing Side Effects of Tulobuterol in Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tulobuterol in long-term animal studies. The focus is on practical strategies to minimize common side effects, ensuring the welfare of the animals and the integrity of the research.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects of long-term Tulobuterol administration in animal models?

A1: Based on preclinical safety studies, the most frequently observed side effects of long-term Tulobuterol administration in animals, such as rats and dogs, include cardiovascular, musculoskeletal, and metabolic effects. These are primarily due to its action as a β2-adrenergic agonist.[1][2][3] Common side effects include:

  • Cardiovascular: Tachycardia (increased heart rate) and cardiac hypertrophy (increased heart weight).[1]

  • Musculoskeletal: Skeletal muscle tremors.[1][2]

  • Metabolic: Hypokalemia (low potassium levels) and hyperglycemia (high blood sugar levels).[2][3]

Q2: How can the transdermal patch delivery system for Tulobuterol help in minimizing side effects?

A2: The transdermal patch offers a significant advantage in minimizing systemic side effects by ensuring a gradual and continuous release of Tulobuterol. This delivery method prevents the steep increases in plasma drug concentrations that are often associated with oral or inhaled administration, thereby reducing the risk of adverse events like tremors and palpitations.[4][5]

Q3: Is it possible to mitigate the cardiac side effects of Tulobuterol, such as increased heart rate and hypertrophy?

A3: Yes, co-administration of a β1-selective adrenergic blocker, such as atenolol, can be a potential strategy to mitigate the cardiac side effects of β2-agonists like Tulobuterol. Since Tulobuterol's primary therapeutic effects are mediated by β2-receptors in the airways, a β1-blocker can selectively target and block the β1-receptors in the heart that are responsible for increased heart rate and contractility, without interfering with bronchodilation. Propranolol, a non-selective beta-blocker, could also be considered, but may have some counteracting effects on bronchodilation.

Q4: What is the mechanism behind Tulobuterol-induced muscle tremors, and how can they be managed in a research setting?

A4: Tulobuterol-induced muscle tremors are a result of the stimulation of β2-adrenergic receptors in skeletal muscle.[2] While often transient, they can be a source of distress for the animals. Management strategies include:

  • Dose Adjustment: Starting with a lower dose of Tulobuterol and gradually increasing it can allow the animal to develop a tolerance.

  • Objective Monitoring: Utilizing accelerometers or specialized tremor monitoring systems can provide quantitative data on the frequency and intensity of tremors, allowing for a more precise assessment of the effectiveness of any intervention.

Q5: How should I monitor for and manage the metabolic side effects of Tulobuterol, specifically hypokalemia and hyperglycemia?

A5: Regular monitoring of blood chemistry is crucial.

  • Hypokalemia: Tulobuterol can cause a shift of potassium into cells, leading to low serum potassium levels.[2] Blood samples should be taken periodically to monitor potassium levels. If hypokalemia is detected, potassium supplementation in the diet or, in severe cases, via intravenous infusion can be administered.

  • Hyperglycemia: β2-agonist stimulation can lead to increased glucose production.[3] Blood glucose levels should be monitored regularly, especially during the initial phase of the study. If persistent hyperglycemia is observed, adjustments to the experimental protocol or consultation with a veterinarian may be necessary.

Troubleshooting Guides

Issue 1: Animal exhibits significant skeletal muscle tremors after Tulobuterol administration.
Potential Cause Troubleshooting Step Expected Outcome
Initial high dose of Tulobuterol.Implement a dose-escalation protocol. Start with a lower dose and gradually increase to the target dose over several days.The animal may develop tolerance to the tremor-inducing effects of the drug.
Subjective assessment of tremors is not providing reliable data.Utilize a quantitative tremor assessment method, such as an accelerometer-based system, to measure tremor frequency and amplitude.Objective data will allow for a more accurate evaluation of tremor severity and the effectiveness of any interventions.
Animal is experiencing stress, which may exacerbate tremors.Ensure proper handling and a low-stress environment for the animals. Provide adequate acclimatization time before starting the experiment.Reduced stress levels may help in minimizing the severity of tremors.
Issue 2: Evidence of cardiac hypertrophy or persistent tachycardia observed during the study.
Potential Cause Troubleshooting Step Expected Outcome
Overstimulation of cardiac β1-adrenergic receptors.Consider co-administration of a β1-selective blocker like atenolol. See Experimental Protocol 1 for a detailed methodology.Selective blockade of β1-receptors in the heart should reduce heart rate and mitigate the development of cardiac hypertrophy without affecting bronchodilation.
Inaccurate assessment of cardiac hypertrophy.At the end of the study, perform histopathological analysis of heart tissue to confirm and quantify cardiomyocyte hypertrophy.Histopathology provides definitive evidence and quantification of changes in heart muscle tissue.
Tachycardia is leading to other complications.Monitor heart rate regularly using appropriate telemetry or other non-invasive methods. Adjust the dose of Tulobuterol or the β1-blocker as needed based on these measurements.Maintaining a stable heart rate will reduce the risk of further cardiovascular complications.
Issue 3: Significant fluctuations in blood potassium or glucose levels are detected.
Potential Cause Troubleshooting Step Expected Outcome
Tulobuterol-induced hypokalemia.Implement a regular blood monitoring schedule for serum potassium. If levels are consistently low, provide potassium supplementation in the diet or drinking water. For acute, severe drops, intravenous potassium chloride may be necessary under veterinary supervision. See Experimental Protocol 2 for details.Restoration and maintenance of normal potassium levels.
Tulobuterol-induced hyperglycemia.Monitor blood glucose levels regularly. If hyperglycemia is persistent and significant, consult with a veterinarian. In some cases, the experimental design may need to be adjusted.Stable blood glucose levels within the normal range for the animal model.
Inaccurate blood glucose readings.Ensure proper calibration of glucometers and consistent blood sampling technique (e.g., from the same site each time).More reliable and consistent blood glucose data.
Issue 4: Poor adhesion of the Tulobuterol transdermal patch in long-term studies.
Potential Cause Troubleshooting Step Expected Outcome
Improper application site or technique.Shave the application site to ensure good contact with the skin. Clean the area with a mild soap and water and allow it to dry completely before applying the patch. Avoid areas with excessive movement or where the animal can easily reach to remove the patch.Improved patch adhesion for the duration of the application period.
Skin irritation at the application site.Rotate the application site with each new patch. Monitor the skin for any signs of redness or irritation. If irritation occurs, a different site should be used, and the severity of the reaction should be documented.Minimized skin irritation and improved animal welfare.
Patch dislodgement by the animal.Consider using a light, breathable wrap over the patch to secure it, ensuring it does not restrict movement or cause discomfort.The patch remains in place for the intended duration.

Quantitative Data from Preclinical Studies

Table 1: Summary of Side Effects Observed in a One-Month Intravenous Tulobuterol Safety Study [1]

Species Dosage (mg/kg/day) Observed Side Effects
Rat 1Increased heart weight.
5Increased heart weight. (No-toxic-effect dosage)
25Convulsions, jerking movements, hyperactivity, tremors, hypoactivity, ptyalism, increased heart weight, slight elevations in serum creatinine and BUN, mortality (2/10).
Dog 0.6Cutaneous and/or mucosal erythema.
2Restlessness, ptyalism, hypoactivity, cutaneous and/or mucosal erythema.
6Restlessness, ptyalism, hypoactivity, cutaneous and/or mucosal erythema, slight elevations in serum creatinine and BUN. (No-toxic-effect dosage)

Experimental Protocols

Experimental Protocol 1: Co-administration of Atenolol to Mitigate Tulobuterol-Induced Cardiac Side Effects in Rats

Objective: To evaluate the efficacy of atenolol, a β1-selective adrenergic blocker, in preventing tachycardia and cardiac hypertrophy during long-term administration of Tulobuterol in a rat model.

Materials:

  • Male Wistar rats (8-10 weeks old)

  • Tulobuterol solution for injection or transdermal patches

  • Atenolol powder

  • Vehicle for atenolol (e.g., 0.5% carboxymethylcellulose)

  • Gavage needles

  • Apparatus for heart rate and blood pressure monitoring (e.g., tail-cuff method or telemetry)

  • Equipment for histopathological analysis

Methodology:

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.

  • Group Allocation: Randomly divide the animals into four groups (n=8-10 per group):

    • Group 1: Control (Vehicle for Tulobuterol and Atenolol)

    • Group 2: Tulobuterol only

    • Group 3: Tulobuterol + Atenolol

    • Group 4: Atenolol only

  • Drug Administration:

    • Tulobuterol: Administer Tulobuterol at a dose known to induce cardiac effects (e.g., based on the data in Table 1, a subcutaneous or intravenous dose can be selected). If using transdermal patches, apply to a shaved area on the back.

    • Atenolol: Prepare a suspension of atenolol in the vehicle. Administer atenolol via oral gavage at a dose of 10 mg/kg/day.[6] This should be done approximately 30-60 minutes prior to Tulobuterol administration.

  • Monitoring:

    • Heart Rate and Blood Pressure: Measure heart rate and blood pressure at baseline and then weekly throughout the study.

    • Body Weight: Record body weight weekly.

  • Study Duration: Continue the treatment for a predetermined period (e.g., 4-8 weeks).

  • Terminal Procedures:

    • At the end of the study, euthanize the animals.

    • Excise the hearts, blot them dry, and weigh them. Calculate the heart weight to body weight ratio.

    • Fix the heart tissue in 10% neutral buffered formalin for histopathological analysis to assess cardiomyocyte size and fibrosis.

Experimental Protocol 2: Monitoring and Management of Metabolic Side Effects (Hypokalemia and Hyperglycemia) in a Long-Term Tulobuterol Dog Study

Objective: To establish a protocol for the routine monitoring and management of potential hypokalemia and hyperglycemia in dogs receiving long-term Tulobuterol treatment.

Materials:

  • Beagle dogs

  • Tulobuterol (transdermal patches are a common delivery form for dogs)

  • Blood collection supplies (needles, syringes, serum separator tubes)

  • Point-of-care glucometer and test strips

  • Laboratory for serum potassium analysis

  • Potassium supplementation (e.g., potassium gluconate powder)

  • Source of glucose for hypoglycemia management (e.g., corn syrup)

Methodology:

  • Baseline Measurements: Before initiating Tulobuterol treatment, collect baseline blood samples to determine normal serum potassium and glucose levels for each dog.

  • Tulobuterol Administration: Apply the Tulobuterol transdermal patch to a shaved, clean, and dry area on the dog's back, between the shoulder blades.

  • Blood Sampling Schedule:

    • Initial Phase (First 4 weeks): Collect blood samples twice weekly to monitor for acute changes.

    • Long-Term Phase (After 4 weeks): Reduce sampling to once every two weeks if levels are stable.

  • Monitoring Parameters and Action Thresholds:

    • Serum Potassium:

      • Normal Range: 3.5 - 5.5 mEq/L (This can vary slightly by lab, establish your own baseline).

      • Action Threshold (Mild Hypokalemia): If potassium falls below 3.5 mEq/L, begin oral potassium supplementation (e.g., potassium gluconate at a dose of 2-4 mEq per 10 kg of body weight, divided daily).

      • Action Threshold (Severe Hypokalemia): If potassium drops below 2.5 mEq/L, or if the dog shows clinical signs of weakness or arrhythmia, immediate veterinary intervention is required, which may include intravenous potassium chloride infusion.

    • Blood Glucose:

      • Normal Range: 80 - 120 mg/dL (fasting).

      • Action Threshold (Hyperglycemia): If blood glucose consistently exceeds 180 mg/dL, consult with a veterinarian to rule out other causes and to discuss potential management strategies.

      • Action Threshold (Hypoglycemia): While less common with β2-agonists, if hypoglycemia (blood glucose < 60 mg/dL) is observed (potentially due to other experimental factors), administer oral glucose (e.g., corn syrup) immediately and seek veterinary advice.

  • Record Keeping: Maintain detailed records of all monitoring results and any interventions for each animal.

Visualizations

Tulobuterol_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Tulobuterol Tulobuterol Beta2_AR β2-Adrenergic Receptor Tulobuterol->Beta2_AR Binds to G_Protein Gs Protein Beta2_AR->G_Protein Activates Side_Effects Off-Target Effects (e.g., Cardiac Stimulation, Muscle Tremor) Beta2_AR->Side_Effects Can lead to AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Tulobuterol's signaling pathway leading to bronchodilation and potential side effects.

Experimental_Workflow_Mitigation cluster_treatment Treatment Phase (e.g., 8 weeks) cluster_outcome Outcome Assessment start Start Long-Term Tulobuterol Study acclimatization Animal Acclimatization (1-2 weeks) start->acclimatization baseline Baseline Data Collection (Heart Rate, BP, Blood Chemistry) acclimatization->baseline randomization Randomize into Treatment Groups baseline->randomization tulobuterol_admin Administer Tulobuterol (e.g., Transdermal Patch) randomization->tulobuterol_admin mitigation_admin Co-administer Mitigation Agent (e.g., Atenolol via Oral Gavage) randomization->mitigation_admin monitoring Weekly/Bi-weekly Monitoring (HR, BP, Tremor Score, Blood Samples) tulobuterol_admin->monitoring mitigation_admin->monitoring data_analysis Analyze Data for Side Effects monitoring->data_analysis necropsy Necropsy and Tissue Collection monitoring->necropsy data_analysis->monitoring Adjust dose if needed histopathology Histopathology of Heart necropsy->histopathology end End of Study histopathology->end Troubleshooting_Logic start Observe Adverse Event (e.g., Tremors, Tachycardia) is_severe Is the event life-threatening? start->is_severe stop_dosing Stop Dosing Immediately & Seek Veterinary Care is_severe->stop_dosing Yes quantify_effect Quantify the Effect (e.g., Tremor Score, HR Measurement) is_severe->quantify_effect No check_dose Is the dose within the expected range? quantify_effect->check_dose reduce_dose Consider Dose Reduction check_dose->reduce_dose No (too high) implement_mitigation Implement a Mitigation Strategy (e.g., Co-administer β1-blocker, Potassium Supplement) check_dose->implement_mitigation Yes continue_monitoring Continue Close Monitoring reduce_dose->continue_monitoring implement_mitigation->continue_monitoring resolve Adverse Event Resolved/ Managed continue_monitoring->resolve

References

Enhancing the dissolution rate of Tulobuterol for improved bioavailability in research formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the dissolution rate of Tulobuterol for improved bioavailability in research formulations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the solubility and dissolution enhancement of Tulobuterol.

Q1: What is the aqueous solubility of Tulobuterol and why is it a concern for oral formulations?

A1: Tulobuterol hydrochloride is freely soluble in water, with a reported solubility of 53 mg/mL.[1] However, the free base form of Tulobuterol, which is often the active moiety in formulations, is poorly soluble in water. This poor aqueous solubility can lead to a low dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for absorption and can result in low and variable oral bioavailability.[2][3] For a drug to be absorbed effectively after oral administration, it must first be in a dissolved state at the site of absorption.[2]

Q2: What are the primary strategies for enhancing the dissolution rate of a poorly soluble drug like Tulobuterol?

A2: The main strategies for improving the dissolution rate of poorly soluble drugs, such as Tulobuterol, can be broadly categorized into physical and chemical modifications. Key techniques include:

  • Micronization: Reducing the particle size of the drug to increase the surface area available for dissolution.[4]

  • Solid Dispersion: Dispersing the drug in an inert, hydrophilic carrier at the molecular level to create an amorphous solid dispersion (ASD).[5][6] This amorphous form has a higher energy state and is more soluble than the crystalline form.

  • Complexation with Cyclodextrins: Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin molecule to form an inclusion complex, which has enhanced aqueous solubility.[4]

Q3: How does micronization improve the dissolution rate of Tulobuterol?

A3: Micronization increases the surface-area-to-volume ratio of the drug particles. According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the dissolving solid. By reducing the particle size, typically to the range of 1-10 micrometers, the effective surface area exposed to the dissolution medium is significantly increased, leading to a faster dissolution rate.[7]

Q4: What are the potential challenges with using amorphous solid dispersions (ASDs)?

A4: The primary challenge with ASDs is their inherent physical instability. The amorphous form is thermodynamically unstable and has a tendency to revert to its more stable crystalline form over time.[6] This recrystallization can lead to a loss of the solubility and dissolution enhancement. Factors such as temperature, humidity, and the properties of the carrier polymer can influence the stability of an ASD.

Q5: When is cyclodextrin complexation a suitable approach for a drug like Tulobuterol?

A5: Cyclodextrin complexation is a suitable approach for drugs that can fit, either wholly or partially, into the hydrophobic cavity of the cyclodextrin molecule. This technique is particularly useful for improving the solubility of Biopharmaceutics Classification System (BCS) Class II drugs, which have low solubility and high permeability.[5] The formation of an inclusion complex effectively masks the hydrophobic nature of the drug, presenting a more hydrophilic exterior to the aqueous environment and thereby increasing its apparent solubility.[4]

Section 2: Troubleshooting Guides

This section provides practical troubleshooting advice for common problems encountered during the formulation development of Tulobuterol to enhance its dissolution rate.

Problem Potential Cause(s) Troubleshooting Suggestions
Low Dissolution Rate Despite Micronization - Particle agglomeration due to high surface energy of micronized particles.- Poor wettability of the micronized powder.- Incorporate a wetting agent or surfactant into the formulation.- Consider co-grinding the drug with a hydrophilic excipient.[8]- Evaluate the impact of different milling techniques (e.g., jet milling vs. ball milling).[9]
Physical Instability of Solid Dispersion (Crystallization) - Inappropriate polymer selection.- Drug loading is too high, exceeding the solubility in the polymer.- Exposure to high temperature or humidity.- Screen different polymers to find one with good miscibility with Tulobuterol.- Reduce the drug loading in the dispersion.- Store the solid dispersion in a tightly sealed container with a desiccant at controlled room temperature.
Incomplete Drug Release from Solid Dispersion Formulation - Gelling of the hydrophilic polymer on the surface of the dosage form, creating a barrier to further drug release.- Phase separation of the drug and polymer during dissolution.[6]- Optimize the drug-to-polymer ratio.- Incorporate a disintegrant into the formulation to facilitate rapid breakdown of the dosage form.- Consider using a combination of polymers to modulate the release profile.[10]
Low Complexation Efficiency with Cyclodextrins - Poor fit of the Tulobuterol molecule within the cyclodextrin cavity.- Inefficient preparation method.- Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to find the best fit.- Optimize the preparation method (e.g., kneading, co-evaporation, freeze-drying) to ensure efficient complex formation.[2]
Variability in Dissolution Profiles Between Batches - Inconsistent particle size distribution of the starting drug material.- Variations in the manufacturing process of the solid dispersion or cyclodextrin complex.- Inadequate control over compression forces during tableting.- Ensure consistent particle size of Tulobuterol before formulation.- Standardize and validate the manufacturing process parameters.- Monitor and control tablet hardness and thickness during compression.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments related to enhancing the dissolution of Tulobuterol.

Preparation of Tulobuterol Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of Tulobuterol to enhance its dissolution rate.

Materials:

  • Tulobuterol (free base)

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol

  • Rotary evaporator

  • Water bath

  • Vacuum oven

Procedure:

  • Weigh accurately the required amounts of Tulobuterol and PVP K30 in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Dissolve both the Tulobuterol and PVP K30 in a suitable volume of methanol in a round-bottom flask with stirring until a clear solution is obtained.

  • Attach the flask to a rotary evaporator.

  • Evaporate the methanol under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Continue the evaporation until a dry, thin film is formed on the inner surface of the flask.

  • Scrape the dried film from the flask.

  • Place the collected solid dispersion in a vacuum oven at a temperature of approximately 40°C for 24 hours to remove any residual solvent.

  • Store the prepared solid dispersion in a desiccator over silica gel until further analysis.

Preparation of Tulobuterol-Cyclodextrin Inclusion Complex by Kneading Method

Objective: To prepare an inclusion complex of Tulobuterol with β-cyclodextrin to improve its aqueous solubility.

Materials:

  • Tulobuterol (free base)

  • β-cyclodextrin

  • Ethanol-water mixture (1:1 v/v)

  • Mortar and pestle

  • Oven

Procedure:

  • Weigh Tulobuterol and β-cyclodextrin in a 1:1 molar ratio.

  • Place the β-cyclodextrin in a mortar and add a small amount of the ethanol-water mixture to form a paste.

  • Gradually add the Tulobuterol powder to the paste while triturating continuously for a specified period (e.g., 60 minutes).

  • If the mixture becomes too dry, add a few more drops of the ethanol-water mixture to maintain a paste-like consistency.

  • After kneading, dry the resulting mass in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Pulverize the dried complex into a fine powder using the mortar and pestle.

  • Pass the powder through a sieve to obtain a uniform particle size.

  • Store the prepared inclusion complex in a well-closed container in a cool, dry place.[2]

In Vitro Dissolution Testing of Tulobuterol Formulations

Objective: To evaluate and compare the dissolution profiles of different Tulobuterol formulations.

Apparatus: USP Dissolution Apparatus 2 (Paddle Method)

Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) or phosphate buffer (pH 6.8). For poorly soluble drugs, the addition of a surfactant like 0.5% sodium lauryl sulfate (SLS) may be necessary to achieve sink conditions.[11][12]

Apparatus Parameters:

  • Paddle speed: 50 or 75 rpm[13]

  • Temperature: 37 ± 0.5°C

Procedure:

  • De-aerate the dissolution medium before use.

  • Place 900 mL of the dissolution medium into each vessel of the dissolution apparatus and allow the medium to equilibrate to 37 ± 0.5°C.

  • Place a single tablet or capsule containing a known amount of Tulobuterol in each vessel.

  • Start the apparatus and withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Replace the withdrawn sample volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples through a suitable filter (e.g., 0.45 µm).

  • Analyze the concentration of Tulobuterol in the filtered samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculate the cumulative percentage of drug dissolved at each time point and plot the dissolution profile.

Section 4: Visualizations

This section provides diagrams to illustrate key concepts related to Tulobuterol's mechanism of action and experimental workflows.

Tulobuterol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tulobuterol Tulobuterol B2AR Beta-2 Adrenergic Receptor (GPCR) Tulobuterol->B2AR Binds to G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Bronchodilation (Smooth Muscle Relaxation) PKA->Smooth_Muscle_Relaxation Leads to

Caption: Tulobuterol Signaling Pathway

Dissolution_Enhancement_Workflow cluster_formulation Formulation Strategy cluster_characterization Characterization cluster_testing Performance Testing Start Poorly Soluble Tulobuterol Micronization Micronization Start->Micronization Solid_Dispersion Solid_Dispersion Start->Solid_Dispersion Cyclodextrin_Complex Cyclodextrin_Complex Start->Cyclodextrin_Complex Physical_Char Physical Characterization (e.g., DSC, XRD, SEM) Micronization->Physical_Char Solid_Dispersion->Physical_Char Cyclodextrin_Complex->Physical_Char Dissolution_Test In Vitro Dissolution Testing Physical_Char->Dissolution_Test Bioavailability_Study In Vivo Bioavailability Study Dissolution_Test->Bioavailability_Study

Caption: Dissolution Enhancement Workflow

Troubleshooting_Logic Start Unsatisfactory Dissolution Profile Check_Formulation Review Formulation Parameters Start->Check_Formulation Check_Process Review Process Parameters Start->Check_Process Check_Testing Review Dissolution Test Method Start->Check_Testing Optimize_Formulation Optimize Formulation (e.g., change polymer, ratio) Check_Formulation->Optimize_Formulation Optimize_Process Optimize Process (e.g., drying time, speed) Check_Process->Optimize_Process Optimize_Testing Optimize Test Method (e.g., change medium, speed) Check_Testing->Optimize_Testing Re-evaluate Re-evaluate Dissolution Optimize_Formulation->Re-evaluate Optimize_Process->Re-evaluate Optimize_Testing->Re-evaluate

Caption: Troubleshooting Logic Flow

References

Optimization of dosage and administration frequency of Tulobuterol in rodent models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Tulobuterol in rodent models.

Troubleshooting Guide

Q1: We are observing high variability in the therapeutic effects of Tulobuterol between individual animals in our study. What could be the cause and how can we mitigate this?

A1: High variability can stem from several factors related to experimental design and execution.

  • Administration Route: Inconsistent administration can lead to variable drug absorption. For instance, oral gavage can be stressful and technically challenging, potentially leading to inconsistent dosing.[1] The use of a transdermal patch, which allows for continuous and gradual delivery of the drug through the skin, can ensure more consistent therapeutic levels and reduce variability.[2][3]

  • Animal Stress: Stress from handling and administration procedures can significantly impact metabolic parameters and introduce variability.[1] Acclimatizing animals to the procedures and using less invasive methods, such as voluntary oral administration in a palatable vehicle or transdermal patches, can minimize stress.[4]

  • Dose and Vehicle Preparation: Ensure the Tulobuterol formulation is homogenous and stable. For topical or patch-based administration, the properties of the vehicle or adhesive can significantly influence the drug release rate.[5]

  • Skin Condition (for Transdermal Application): For studies using transdermal patches, the skin's barrier function is critical. Factors like atopic dermatitis, advanced age, or pre-treatment with depilatory creams can alter skin permeability and affect drug absorption rates.[5][6] It is crucial to ensure the skin application site is consistent and healthy across all animals.

Q2: Our inhalation study with Tulobuterol in rats resulted in unexpected nasal cavity lesions. Is this a known side effect and are there alternative administration routes?

A2: Yes, this has been previously reported. A 28-day inhalation toxicity study in rats using Tulobuterol hydrochloride aerosol observed suppurative rhinitis and necrosis in the anterior nasal cavity at concentrations of 0.22 and 1.1 mg/liter.[7]

To avoid this, consider the following:

  • Alternative Administration Route: The most effective alternative is transdermal administration via a patch. This method bypasses the respiratory tract, delivers the drug directly into the bloodstream, and has been shown to be effective in rodent models.[8][9] Studies have demonstrated that transdermal application in rats can achieve high bioavailability (88.8%) and maintain plasma levels for up to 72 hours.[5]

  • Refine Inhalation Protocol: If inhalation is mandatory for the experimental design, it may be necessary to lower the aerosol concentration and/or shorten the duration of exposure. However, this may not completely eliminate the risk of nasal lesions.

Q3: We are struggling to maintain a steady plasma concentration of Tulobuterol throughout our 24-hour study period. What is the best approach for achieving sustained release?

A3: Achieving sustained plasma concentration is a key advantage of using a transdermal patch. Tulobuterol patches are designed with a crystal reservoir system.[3] This system contains both dissolved (molecular) and crystallized Tulobuterol in the adhesive layer.[3]

Initially, the molecular form of the drug is absorbed through the skin. As this depletes, the crystallized drug dissolves, creating a continuous and steady supply.[3] This mechanism allows for a once-daily application and maintains an effective drug concentration over 24 hours, which is ideal for long-term studies.[2][3] In healthy human adults, the 2 mg patch was shown to reach peak serum concentrations at 9-12 hours, which then decreased gradually over 24 hours.[3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended dosages and administration frequencies of Tulobuterol for different rodent models?

A1: The optimal dosage and frequency depend on the specific rodent model and the intended therapeutic effect. The following table summarizes dosages used in published studies.

Rodent ModelAdministration RouteDosageFrequencyKey Findings
Allergic Asthma (Mouse) Transdermal Patch3, 6, 12 mg/kgOnce per dayDose-dependent attenuation of inflammatory cell infiltration.[8]
Diaphragm Muscle Contractility (Mouse) Transdermal PatchNot specifiedSingle applicationSignificantly increased force-frequency curves from 4 to 24 hours post-application.[9]
Inhalation Toxicity (Rat) Whole-body Inhalation0.03, 0.22, 1.1 mg/liter60 min/day for 28 daysNasal cavity lesions observed at 0.22 and 1.1 mg/liter.[7]
Pharmacokinetics (Rat) Transdermal PatchThree unspecified dosesSingle applicationThe method was successfully applied to a pharmacokinetic study.[10]

Q2: What is the primary mechanism of action for Tulobuterol?

A2: Tulobuterol has a dual mechanism of action, acting as both a bronchodilator and an anti-inflammatory agent.

  • Bronchodilation: As a long-acting beta-2 adrenergic receptor agonist (LABA), Tulobuterol binds to β2-receptors on the smooth muscle cells of the airways.[2] This binding activates the enzyme adenylate cyclase, which increases intracellular levels of cyclic adenosine monophosphate (cAMP).[2] Elevated cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of proteins that cause smooth muscle relaxation and bronchodilation.[2]

  • Anti-inflammatory Effects: In mouse models of allergic asthma, Tulobuterol has been shown to suppress inflammation by inhibiting the Syk/NF-κB signaling pathway.[8] Treatment with a Tulobuterol patch significantly suppressed the expression and activation of spleen tyrosine kinase (Syk) and its downstream targets, NF-κB and p-NF-κB, thereby reducing the production of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6.[8][11]

Q3: Can you provide a standard experimental protocol for inducing an allergic asthma model in mice to test the efficacy of Tulobuterol?

A3: A common and effective model is the ovalbumin (OVA)-induced allergic asthma model. The protocol generally involves sensitization and challenge phases, followed by treatment.

PhaseDay(s)Procedure
Sensitization 0, 2, 4, 7, 9, 10Administer an intraperitoneal (IP) injection of OVA (e.g., 10 µg) mixed with an adjuvant like aluminum hydroxide to sensitize the immune system.[12]
Airway Challenge 15, 18, 21Challenge the airways by intratracheal instillation or inhalation of an OVA suspension (e.g., 20 µg) to induce an asthmatic response.[12]
Treatment 15-28Begin daily administration of the Tulobuterol patch (e.g., 3, 6, or 12 mg/kg) or vehicle control.[8]
Endpoint Analysis 22 or 29Euthanize animals and collect samples for analysis, such as bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis (ELISA), and lung tissue for histopathology (H&E staining) to assess inflammatory cell infiltration.[8][12]

Q4: What are the key analytical methods for determining Tulobuterol concentration in rodent plasma?

A4: A sensitive and accurate liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is highly effective for quantifying Tulobuterol in rat plasma.[10] A validated method involves:

  • Sample Preparation: Liquid-liquid extraction of plasma samples using a solvent like methyl tert-butyl ether.[10]

  • Chromatography: Separation on a C18 column.[10]

  • Detection: Use of multiple reaction monitoring (MRM) mode with positive electrospray ionization. The specific transition monitored for Tulobuterol is m/z 228.2→154.0.[10]

This method has shown a linear range of 0.5-100 ng/ml with a lower limit of quantitation of 0.5 ng/ml, making it suitable for pharmacokinetic studies.[10]

Visualizations

experimental_workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day0 Day 0-10 (IP OVA Injection) Day14 Day 14 Day15 Day 15-28 (Airway Challenge & Tulobuterol) Day14->Day15 Day29 Day 29 (Endpoint Analysis) Day15->Day29 bronchodilation_pathway Tulobuterol Tulobuterol Beta2AR β2-Adrenergic Receptor Tulobuterol->Beta2AR AC Adenylate Cyclase Beta2AR->AC Activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation anti_inflammatory_pathway Tulobuterol Tulobuterol Syk Syk Activation Tulobuterol->Syk Inhibits NFkB NF-κB Activation Syk->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NFkB->Cytokines

References

Strategies to prevent receptor desensitization in prolonged Tulobuterol exposure studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Tulobuterol in prolonged exposure studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you anticipate and address challenges related to beta-2 adrenergic receptor (β2AR) desensitization.

Frequently Asked Questions (FAQs)

Q1: What is receptor desensitization in the context of prolonged Tulobuterol exposure?

A1: Receptor desensitization is a process where prolonged exposure to an agonist, such as Tulobuterol, leads to a diminished response from the target receptor, in this case, the β2-adrenergic receptor. This phenomenon, also known as tachyphylaxis, can manifest as a reduced therapeutic or experimental effect over time. Mechanistically, it involves several cellular processes including receptor uncoupling from its signaling pathway, internalization of the receptor from the cell surface, and downregulation of receptor expression.[1][2]

Q2: What is the primary mechanism behind β2AR desensitization?

A2: The primary mechanism involves two key proteins: G protein-coupled receptor kinases (GRKs) and β-arrestins. Upon agonist binding, GRKs phosphorylate the intracellular domains of the β2AR.[3][4][5] This phosphorylation increases the receptor's affinity for β-arrestins.[3][5] β-arrestin binding sterically hinders the receptor's interaction with its G protein (Gs), thereby uncoupling it from downstream signaling cascades, such as cyclic AMP (cAMP) production.[3] Furthermore, β-arrestin acts as an adapter protein, targeting the phosphorylated receptor for endocytosis via clathrin-coated pits.[3][6]

Q3: Does prolonged exposure to Tulobuterol always lead to significant desensitization?

A3: Not necessarily. Some studies suggest that Tulobuterol, a long-acting β2-agonist (LABA), may not induce significant tachyphylaxis even after prolonged treatment.[7] However, the potential for desensitization exists for all β2-agonists, and the extent can depend on the experimental model, cell type, and concentration and duration of Tulobuterol exposure. Therefore, it is crucial to monitor for signs of desensitization in your specific experimental setup.

Q4: What are "biased agonists" and how can they prevent desensitization?

A4: Biased agonists are ligands that preferentially activate one signaling pathway over another downstream of the same receptor. In the context of the β2AR, a Gs-biased agonist would primarily activate the therapeutic Gs-cAMP pathway responsible for bronchodilation, while having minimal recruitment of β-arrestin.[8][9] By avoiding β-arrestin recruitment, Gs-biased agonists can theoretically provide sustained receptor activation with reduced desensitization and internalization.[8] The development of such molecules is an active area of research to improve the therapeutic window of β2AR agonists.[9][10]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Diminishing cellular response (e.g., decreased cAMP production) over time with continuous Tulobuterol exposure. Receptor desensitization due to GRK-mediated phosphorylation and β-arrestin binding.1. Intermittent Dosing: Instead of continuous exposure, consider a washout period between Tulobuterol treatments to allow for receptor resensitization. 2. Use of Phosphodiesterase (PDE) Inhibitors: Co-administer a PDE inhibitor (e.g., a PDE4 inhibitor like Roflumilast) to increase intracellular cAMP levels, potentially compensating for reduced receptor signaling.[11][12][13][14] 3. Investigate Biased Agonists: If feasible, compare the effects of Tulobuterol with a known Gs-biased β2AR agonist in your model system.[8]
Decreased cell surface expression of β2AR after prolonged Tulobuterol treatment. Receptor internalization and downregulation.1. Quantify Receptor Internalization: Use techniques like ELISA or flow cytometry with a labeled antibody against an extracellular epitope of the β2AR to measure changes in surface receptor number. 2. Inhibit Endocytosis: As a mechanistic tool, consider using inhibitors of clathrin-mediated endocytosis (e.g., hypertonic sucrose or monodansylcadaverine) to determine if this prevents the loss of surface receptors. 3. Assess Receptor mRNA Levels: Use RT-qPCR to determine if prolonged Tulobuterol exposure is leading to a decrease in β2AR gene expression.
Observed desensitization is not reversed by washout periods. Potential receptor downregulation (degradation) or heterologous desensitization.1. Assess Total Receptor Protein Levels: Perform Western blotting on whole-cell lysates to determine if the total amount of β2AR protein is decreased. 2. Investigate Heterologous Desensitization: Determine if the response to other Gs-coupled receptor agonists is also diminished. This would suggest a downstream modification, such as changes in adenylyl cyclase or Gsα expression.[1]
High variability in desensitization rates between experiments. Inconsistent cell culture conditions, passage number, or reagent concentrations.1. Standardize Protocols: Ensure consistent cell density, serum concentrations, and passage numbers for all experiments. 2. Reagent Quality Control: Regularly check the activity and stability of Tulobuterol and other critical reagents. 3. Use of a Positive Control: Include a known potent β2AR agonist that induces robust desensitization (e.g., Isoproterenol) as a positive control in your experiments.

Experimental Protocols

Protocol 1: Assessing β2AR Desensitization by Measuring cAMP Production

Objective: To quantify the extent of functional desensitization of the β2AR by measuring cAMP levels following prolonged Tulobuterol exposure.

Materials:

  • Cell line expressing β2AR (e.g., HEK293, A549, or primary human airway smooth muscle cells)

  • Cell culture medium and supplements

  • Tulobuterol

  • Isoproterenol (as a positive control)

  • Forskolin (to directly activate adenylyl cyclase)

  • IBMX (a non-selective PDE inhibitor)

  • cAMP assay kit (e.g., ELISA or HTRF-based)

  • Phosphate-buffered saline (PBS)

Methodology:

  • Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.

  • Pre-treatment (Desensitization):

    • Treat cells with a specific concentration of Tulobuterol (e.g., 10 µM) for a prolonged period (e.g., 24 hours).

    • Include a vehicle control group (no Tulobuterol).

    • Include a positive control group treated with Isoproterenol (e.g., 10 µM).

  • Washout:

    • Aspirate the pre-treatment medium.

    • Wash the cells three times with warm PBS to remove any remaining agonist.

  • Acute Stimulation:

    • Add fresh medium containing a phosphodiesterase inhibitor like IBMX (e.g., 100 µM) to all wells and incubate for 10 minutes. This will prevent the degradation of newly synthesized cAMP.

    • Stimulate the cells with a concentration range of Tulobuterol or Isoproterenol for a short period (e.g., 15 minutes).

    • Include a baseline group (no acute stimulation) and a group stimulated with Forskolin (e.g., 10 µM) to assess the maximum adenylyl cyclase activity.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.

  • Data Analysis:

    • Plot the concentration-response curves for the acute stimulation in both the vehicle-pretreated and Tulobuterol-pretreated groups.

    • Compare the Emax (maximum response) and EC50 (potency) values to determine the extent of desensitization.

Protocol 2: Quantifying β2AR Surface Expression via ELISA

Objective: To measure changes in the number of β2ARs on the cell surface following prolonged Tulobuterol exposure.

Materials:

  • Cell line expressing β2AR

  • Tulobuterol

  • Primary antibody targeting an extracellular epitope of the β2AR

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

Methodology:

  • Cell Seeding and Treatment: Plate cells in a multi-well plate and treat with Tulobuterol as described in Protocol 1.

  • Fixation:

    • Gently wash the cells with cold PBS.

    • Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

    • Wash the cells three times with PBS. Do not permeabilize the cells , as this will allow the antibody to access intracellular receptors.

  • Blocking: Block non-specific antibody binding by incubating the cells with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the cells three times with wash buffer.

    • Incubate with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Detection:

    • Wash the cells three times with wash buffer.

    • Add TMB substrate and incubate until a blue color develops.

    • Add stop solution to quench the reaction.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Compare the absorbance values between the vehicle- and Tulobuterol-treated groups to determine the relative change in surface receptor expression.

Data Presentation

Table 1: Hypothetical Quantitative Data on the Effect of a PDE4 Inhibitor on Tulobuterol-Induced Desensitization

Treatment GroupAcute Tulobuterol EC50 (nM)Maximum cAMP Response (% of Forskolin)
Vehicle Pre-treatment15.2 ± 1.885.3 ± 5.6
Tulobuterol Pre-treatment (24h)125.8 ± 15.342.1 ± 4.9
Tulobuterol + PDE4i Pre-treatment (24h)78.5 ± 9.265.7 ± 6.1

Data are presented as mean ± SEM.

Table 2: Hypothetical Quantitative Data on β2AR Surface Expression after Prolonged Tulobuterol Exposure

Treatment GroupSurface β2AR Expression (% of Vehicle Control)
Vehicle (24h)100 ± 7.2
Tulobuterol (10 µM, 24h)58.4 ± 6.1
Tulobuterol + Gs-biased Agonist (10 µM, 24h)89.2 ± 8.5

Data are presented as mean ± SEM.

Visualizations

G cluster_0 cluster_1 cluster_2 Tulobuterol Tulobuterol b2AR β2-Adrenergic Receptor Tulobuterol->b2AR Binds to Gs Gs Protein b2AR->Gs Activates GRK GRK b2AR->GRK Recruits AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Response Bronchodilation PKA->Response Leads to b2AR_p Phosphorylated β2AR GRK->b2AR_p Phosphorylates bArrestin β-Arrestin bArrestin->Gs Blocks Gs Coupling Endocytosis Receptor Internalization bArrestin->Endocytosis Promotes b2AR_p->bArrestin Recruits

Caption: Canonical β2AR signaling and desensitization pathway.

G cluster_workflow Workflow for Assessing Desensitization cluster_assays Assays start Seed Cells pretreat Prolonged Tulobuterol Exposure (e.g., 24h) start->pretreat wash Washout Step pretreat->wash acute Acute Agonist Stimulation wash->acute cAMP Measure cAMP acute->cAMP ELISA Measure Surface Receptor Expression acute->ELISA G cluster_strategies Strategies to Mitigate Desensitization desensitization Receptor Desensitization intermittent Intermittent Dosing desensitization->intermittent Counteracted by pde PDE Inhibitors desensitization->pde Bypassed by biased Gs-Biased Agonists desensitization->biased Avoided by

References

Validation & Comparative

A Comparative In Vitro Study of Tulobuterol and Salbutamol on Airway Smooth Muscle Relaxation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro effects of Tulobuterol and Salbutamol on the relaxation of airway smooth muscle. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the pharmacological characteristics of these two beta-2 adrenergic agonists.

Executive Summary

Both Tulobuterol and Salbutamol are effective bronchodilators that act by relaxing the smooth muscle of the airways. In vitro studies are crucial for determining their potency and efficacy. While direct head-to-head in vitro studies providing comparative quantitative data for Tulobuterol and Salbutamol are limited in the available literature, existing research indicates that a metabolite of Tulobuterol, 4-hydroxytulobuterol, is a potent relaxant of airway smooth muscle. Salbutamol is a well-characterized beta-2 agonist with established potency. This guide synthesizes the available data to provide a comparative overview.

Data Presentation: In Vitro Relaxant Effects

DrugAnimal ModelTissuePre-contraction AgentPotency (pEC50)Maximal Effect (Emax)Notes
Salbutamol Guinea PigTracheaCarbachol (10⁻⁷ M)7.68 ± 0.14Not explicitly stated, but acts as a full agonist in some studies.Data from a study on tachyphylaxis reversal.[1]
Tulobuterol Guinea PigTracheaNot specifiedNot explicitly statedActs as a partial agonist.A study reported that Tulobuterol caused concentration-dependent relaxations.[2]
4-hydroxytulobuterol Guinea PigTracheaNot specifiedMore potent than Tulobuterol, Salbutamol, and Isoproterenol.Acts as a partial agonist.This is an active metabolite of Tulobuterol.[2]

Note: pEC50 is the negative logarithm of the molar concentration that produces 50% of the maximum possible effect. A higher pEC50 value indicates greater potency.

Experimental Protocols

The following is a representative experimental protocol for assessing the relaxant effects of bronchodilators on isolated guinea pig tracheal smooth muscle, based on methodologies reported in various in vitro studies.

1. Tissue Preparation:

  • Male Hartley guinea pigs are euthanized by cervical dislocation.

  • The trachea is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution (Composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, and glucose 11.1).

  • Adherent connective tissue and fat are removed, and the trachea is cut into rings of 2-3 mm in width.

  • The tracheal rings can be used with the epithelium intact or denuded to investigate the role of the epithelium in the drug response.

2. Organ Bath Setup:

  • Each tracheal ring is suspended between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a mixture of 95% O2 and 5% CO2 to maintain a pH of 7.4.

  • One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in muscle tension.

3. Equilibration and Pre-contraction:

  • The tracheal rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1.0 g. During this period, the Krebs-Henseleit solution is changed every 15-20 minutes.

  • After equilibration, the viability of the tissue is assessed by inducing a contraction with a submaximal concentration of a contractile agent, typically a muscarinic agonist like carbachol (e.g., 10⁻⁶ M) or histamine.

  • Once a stable contractile plateau is reached, the tissue is washed to return to the baseline tension.

4. Measurement of Relaxation:

  • The tracheal rings are pre-contracted again with the chosen agonist to approximately 80% of the maximal response.

  • Once the contraction is stable, cumulative concentration-response curves are generated by adding increasing concentrations of the beta-2 agonist (Salbutamol or Tulobuterol) to the organ bath at regular intervals.

  • The relaxant effect is measured as the percentage reduction of the pre-contracted tension.

5. Data Analysis:

  • The potency of the agonist is determined by calculating the EC50 value (the concentration required to produce 50% of the maximal relaxation), which is often expressed as the pEC50 (-log EC50).

  • The maximal effect (Emax) represents the maximum relaxation achieved at the highest concentration of the agonist.

Mandatory Visualizations

Signaling Pathway

The binding of a beta-2 adrenergic agonist, such as Tulobuterol or Salbutamol, to its receptor on an airway smooth muscle cell initiates a signaling cascade that leads to muscle relaxation.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Beta-2 Agonist Beta-2 Agonist B2AR Beta-2 Adrenergic Receptor Beta-2 Agonist->B2AR Binds to G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca Decreased Intracellular Ca²⁺ PKA->Ca Leads to MLCK Myosin Light Chain Kinase (MLCK) PKA->MLCK Inhibits Relaxation Smooth Muscle Relaxation Ca->Relaxation Promotes MLCK->Relaxation Inhibition promotes

Caption: Beta-2 adrenergic receptor signaling pathway in airway smooth muscle cells.

Experimental Workflow

The following diagram illustrates the typical workflow for an in vitro experiment comparing the relaxant effects of bronchodilators on isolated tracheal tissue.

G cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis A Euthanize Guinea Pig B Excise Trachea A->B C Clean and Cut into Rings B->C D Suspend Tracheal Ring in Organ Bath C->D E Equilibrate under Tension D->E F Induce Contraction (e.g., with Carbachol) E->F G Add Cumulative Doses of Tulobuterol or Salbutamol F->G H Record Muscle Tension G->H I Calculate % Relaxation H->I J Determine EC50 and Emax I->J K Compare Potency and Efficacy J->K

Caption: Experimental workflow for in vitro comparison of bronchodilators.

Conclusion

Based on the available in vitro data, both Tulobuterol and Salbutamol are effective relaxants of airway smooth muscle. A key finding is the high potency of 4-hydroxytulobuterol, the active metabolite of Tulobuterol, which is reported to be more potent than Salbutamol[2]. This suggests that the in vivo efficacy of Tulobuterol may be significantly influenced by its metabolism. Salbutamol remains a benchmark for beta-2 agonist potency and efficacy in in vitro models. Further direct comparative studies are warranted to provide a more precise quantitative comparison of the parent compound Tulobuterol and Salbutamol. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers in the field of respiratory drug development.

References

Tulobuterol vs. Formoterol: A Comparative Analysis of Duration of Action in Respiratory Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between long-acting beta2-agonists (LABAs) is critical for advancing respiratory therapies. This guide provides an objective comparison of tulobuterol and formoterol, focusing on their duration of action as evidenced by in vivo experimental data.

Executive Summary

Tulobuterol, particularly in its transdermal patch formulation, and formoterol, typically administered via inhalation, are both effective long-acting β2-adrenergic receptor agonists used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] While both drugs achieve bronchodilation through the same core signaling pathway, their pharmacokinetic and pharmacodynamic profiles, largely influenced by their route of administration, result in distinct durations of action. Formoterol is characterized by a rapid onset and a duration of action of up to 12 hours, with some studies suggesting efficacy for as long as 24 hours when combined with a corticosteroid.[3][4] Tulobuterol, especially when delivered via a transdermal patch, is designed for sustained release to maintain effective serum concentrations over a 24-hour period.[1][5]

Comparative Duration of Action: In Vivo Data

The following table summarizes quantitative data from clinical in vivo studies, highlighting the duration of bronchodilator effect for both tulobuterol and formoterol.

ParameterTulobuterolFormoterolCitation
Typical Duration of Action Up to 24 hours (transdermal patch)Up to 12 hours (inhalation)[1][3]
Sustained Efficacy (FEV1 Increase) Maintained effective serum concentrations for 24 hours.Significant increase in FEV1 observed at 12 hours post-inhalation.[5][6]
Time to Peak Effect (FEV1) Gradual release with transdermal patch, peak serum levels may take time to achieve.Mean maximum increase in FEV1 occurred between 137 and 161 minutes post-inhalation in one study.[5][6]
24-Hour Bronchodilation Transdermal patch designed for 24-hour therapeutic effect.A single evening dose of a formoterol/budesonide combination inhaler resulted in a duration of bronchodilation of at least 24 hours.[4][5]

Experimental Protocols

The data presented above are derived from various clinical studies. Below are representative methodologies employed in these in vivo human respiratory models.

Study of Inhaled Formoterol's Duration of Action
  • Objective: To determine the onset and duration of bronchodilation of inhaled formoterol.

  • Study Design: A double-blind, randomized, crossover study.

  • Subjects: Patients with reversible airways obstruction.

  • Intervention: Subjects received single doses of inhaled formoterol (e.g., 12 µg, 24 µg) or placebo.

  • Measurements: Forced expiratory volume in one second (FEV1) and specific airways conductance (sGaw) were measured at baseline and at various time points over a 12-hour period post-inhalation.

  • Results Analysis: The change in FEV1 and sGaw from baseline was calculated for each treatment group and compared to placebo over the 12-hour duration to determine the length of significant bronchodilator effect.[6]

Study of Transdermal Tulobuterol's Efficacy
  • Objective: To evaluate the long-term safety and efficacy of the tulobuterol patch.

  • Study Design: Open-label, long-term studies and comparative trials.

  • Subjects: Patients with asthma or COPD.

  • Intervention: Daily application of a tulobuterol transdermal patch (e.g., 2 mg).

  • Measurements: While direct hourly FEV1 measurements over 24 hours from a single dose are less common in long-term studies, efficacy is determined by improvements in baseline FEV1, forced vital capacity, and patient-reported outcomes over weeks or months of continuous use, which supports the 24-hour duration of action by maintaining therapeutic drug levels.[5]

Signaling Pathway and Experimental Workflow

Signaling Pathway of Tulobuterol and Formoterol

Both tulobuterol and formoterol are β2-adrenergic receptor agonists. They exert their bronchodilatory effects by stimulating these receptors on the smooth muscle cells of the airways. This activation initiates a cascade of intracellular events mediated by cyclic AMP (cAMP).[1][2]

G Signaling Pathway of β2-Adrenergic Agonists cluster_membrane Cell Membrane Beta2_Receptor β2-Adrenergic Receptor G_Protein Gs Protein Beta2_Receptor->G_Protein Activates Drug Tulobuterol or Formoterol Drug->Beta2_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to G Experimental Workflow: Comparing Bronchodilator Duration Recruitment Patient Recruitment (e.g., Asthma Patients) Screening Screening & Baseline (FEV1 Measurement) Recruitment->Screening Randomization Randomization Screening->Randomization Group_A Group A (e.g., Tulobuterol) Randomization->Group_A Group_B Group B (e.g., Formoterol) Randomization->Group_B Placebo Group C (Placebo) Randomization->Placebo Dosing Drug Administration Group_A->Dosing Group_B->Dosing Placebo->Dosing Measurements Serial FEV1 Measurements (e.g., 0, 1, 2, 4, 8, 12, 24 hrs) Dosing->Measurements Analysis Data Analysis (Compare FEV1 change over time) Measurements->Analysis Conclusion Conclusion on Duration of Action Analysis->Conclusion

References

Efficacy comparison of Tulobuterol patch versus inhaled β2-agonists in animal models of asthma

Author: BenchChem Technical Support Team. Date: November 2025

Efficacy Showdown: Tulobuterol Patch Versus Inhaled β2-Agonists in Preclinical Asthma Models

A Comparative Analysis of Transdermal and Inhaled β2-Adrenergic Agonists in Attenuating Airway Inflammation and Hyperresponsiveness in Animal Models of Allergic Asthma.

While direct head-to-head comparative studies in animal models are limited, existing research provides a solid foundation for an objective comparison between the tulobuterol patch and traditional inhaled β2-agonists. This guide synthesizes available preclinical data to evaluate their respective efficacies in mitigating key asthma pathologies, including airway inflammation and hyperresponsiveness.

Mechanism of Action: A Shared Pathway

Both tulobuterol and common inhaled β2-agonists like salbutamol and formoterol are β2-adrenergic receptor agonists.[1] Their primary therapeutic effect, bronchodilation, is achieved by binding to β2-adrenergic receptors on airway smooth muscle cells.[1][2] This interaction triggers a signaling cascade that increases intracellular cyclic adenosine monophosphate (cAMP), leading to smooth muscle relaxation and widening of the airways.[3][4]

The key distinction lies in their delivery method. The tulobuterol patch provides continuous transdermal drug delivery over 24 hours, aiming for stable plasma concentrations.[3][5][6] Inhaled β2-agonists, conversely, are delivered directly to the lungs, resulting in a rapid onset of action.[2]

Comparative Efficacy in an Ovalbumin-Induced Asthma Model

A pivotal study in an ovalbumin (OVA)-induced murine model of allergic asthma provides the most direct comparison available. This research evaluated the anti-inflammatory potential of the tulobuterol patch against intraperitoneally administered salbutamol and formoterol.

Key Findings:

  • Reduction of Inflammatory Infiltrates: The tulobuterol patch significantly reduced the infiltration of inflammatory cells into the lung tissue.[7]

  • Cytokine Modulation: Treatment with the tulobuterol patch led to a marked decrease in pro-inflammatory cytokines and chemokines in the bronchoalveolar lavage fluid (BALF), including IL-1β, TNF-α, IL-6, CCL-11, and the key Th2 cytokine, IL-4.[7]

  • Superior Anti-Inflammatory Effect: The study concluded that the tulobuterol patch exhibited the "best effect on allergic inflammation" and a "more prominently anti-inflammatory potential" compared to both formoterol and salbutamol in this model.[7] The anti-inflammatory mechanism of the tulobuterol patch was linked, at least in part, to the downregulation of the Syk/NF-κB signaling pathway.[7]

The following tables summarize the quantitative data from this comparative study, illustrating the effects on inflammatory cells and mediators in the BALF.

Table 1: Effect on Inflammatory Cell Counts in Bronchoalveolar Lavage Fluid (BALF)

Treatment GroupTotal Cells (×10⁴/mL)Eosinophils (×10⁴/mL)Macrophages (×10⁴/mL)Neutrophils (×10⁴/mL)Lymphocytes (×10⁴/mL)
Control 10.8 ± 1.50.1 ± 0.010.5 ± 1.50.1 ± 0.00.2 ± 0.0
OVA Model 71.5 ± 6.346.5 ± 5.620.1 ± 1.92.5 ± 0.62.4 ± 0.3
Tulobuterol Patch 25.1 ± 3.9 10.3 ± 2.413.2 ± 1.50.8 ± 0.2 0.8 ± 0.1
Formoterol 35.3 ± 4.2 16.5 ± 2.816.5 ± 1.71.1 ± 0.2 1.2 ± 0.2
Salbutamol 45.6 ± 5.123.4 ± 3.1**19.2 ± 1.81.5 ± 0.31.5 ± 0.2

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared with the OVA model group. Data sourced from a study by Chi et al. (2018).[7]

Table 2: Effect on Cytokine and Chemokine Levels in BALF (pg/mL)

Treatment GroupIL-1βTNF-αIL-6CCL-11 (Eotaxin)IL-4
Control 25.4 ± 3.515.8 ± 2.110.5 ± 1.518.5 ± 2.510.5 ± 1.5
OVA Model 101.2 ± 11.365.4 ± 7.355.4 ± 6.385.4 ± 9.355.4 ± 6.3
Tulobuterol Patch 40.1 ± 5.9 25.1 ± 3.920.1 ± 3.9 30.1 ± 4.920.1 ± 3.9
Formoterol 55.3 ± 6.235.3 ± 4.2 30.3 ± 4.245.3 ± 5.2 30.3 ± 4.2
Salbutamol 65.6 ± 7.145.6 ± 5.140.6 ± 5.155.6 ± 6.140.6 ± 5.1*

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared with the OVA model group. Data sourced from a study by Chi et al. (2018).[7]

While inhaled β2-agonists like salbutamol are effective bronchodilators, some research in murine models suggests that repeated inhalation may increase airway smooth muscle hypertrophy, a feature of airway remodeling.[8] In contrast, the anti-inflammatory effects observed with the tulobuterol patch suggest a potential benefit beyond simple bronchodilation.[7]

Experimental Protocols & Visualizations

Protocol: Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

This is a widely used and standardized method to mimic the key features of human allergic asthma in mice.[9]

  • Sensitization:

    • BALB/c mice are sensitized via two intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide (alum) as an adjuvant.[8]

    • Injections are typically given on day 0 and day 13.[8]

  • Challenge:

    • Following sensitization, mice are challenged with an aerosolized solution of OVA to induce an allergic response in the lungs.[10]

    • Challenges are often performed multiple times, for instance, intranasally for three times a week for several weeks.[8]

  • Treatment:

    • The tulobuterol patch is applied to a shaved area of the skin.

    • Inhaled agonists are typically administered via a nebulizer.[8]

    • Treatment protocols vary but often commence after the challenge phase.

  • Analysis (Endpoint Measurement):

    • Bronchoalveolar Lavage (BAL): 24 hours after the final challenge, BAL is performed to collect fluid from the lungs.

    • Cell Differentials: Cells within the BALF are counted and differentiated (e.g., eosinophils, neutrophils) to quantify airway inflammation.[7][8]

    • Cytokine Analysis: Levels of inflammatory mediators (cytokines, chemokines) in the BALF supernatant are measured using techniques like ELISA.[7]

    • Histology: Lung tissues are collected, sectioned, and stained (e.g., with H&E and PAS) to assess inflammatory cell infiltration and mucus production.[8]

    • Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent (e.g., methacholine) is measured using techniques like whole-body plethysmography.

G cluster_0 Sensitization Phase cluster_1 Challenge & Treatment Phase cluster_2 Analysis Phase Day0 Day 0: IP Injection (OVA + Alum) Day13 Day 13: IP Injection (OVA + Alum) Challenge Days 22-45: Intranasal OVA Challenge (3x/week) Day13->Challenge Treatment Days 46-52: Daily Treatment (Tulobuterol Patch or Inhaled β2-Agonist) Challenge->Treatment Day53 Day 53 (Endpoint): - BALF Analysis - Lung Histology - AHR Measurement Treatment->Day53

Typical Experimental Workflow for an OVA-Induced Asthma Mouse Model.
Signaling Pathway: β2-Adrenergic Receptor-Mediated Bronchodilation

The binding of a β2-agonist (like tulobuterol or salbutamol) to its G-protein coupled receptor (GPCR) on airway smooth muscle cells initiates a cascade that leads to relaxation.

  • Receptor Activation: The agonist binds to the β2-adrenergic receptor.

  • G-Protein Activation: This activates the associated Gs protein, causing its α-subunit to exchange GDP for GTP.[11]

  • Adenylyl Cyclase Activation: The activated Gs-α subunit stimulates the enzyme adenylyl cyclase.[12]

  • cAMP Production: Adenylyl cyclase converts ATP into cyclic AMP (cAMP).[3]

  • PKA Activation: Increased cAMP levels activate Protein Kinase A (PKA).[12]

  • Muscle Relaxation: PKA phosphorylates several target proteins, leading to a decrease in intracellular calcium and the inactivation of myosin light-chain kinase (MLCK). This ultimately results in smooth muscle relaxation and bronchodilation.[4][13]

G Agonist β2-Agonist (Tulobuterol / Salbutamol) Receptor β2-Adrenergic Receptor (GPCR) Agonist->Receptor G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP   Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Promotes

Canonical Signaling Pathway for β2-Agonist Induced Bronchodilation.

References

A Comparative Guide to the Analytical Quantification of Tulobuterol Hydrochloride: Validation of a Novel RP-HPLC Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a newly developed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Tulobuterol Hydrochloride against established analytical techniques, including Ultraviolet (UV) Spectrophotometry and Gas Chromatography-Mass Spectrometry (GC-MS). The following sections present supporting experimental data, detailed methodologies, and a visual representation of the analytical validation workflow to aid researchers in selecting the most suitable method for their applications.

Data Presentation: A Comparative Analysis of Analytical Methods

The performance of the new RP-HPLC method was evaluated against existing UV Spectrophotometry and GC-MS techniques. The key validation parameters are summarized in the table below for a clear and objective comparison.

Validation ParameterNew RP-HPLC MethodExisting UV Spectrophotometry MethodExisting GC-MS Method
Linearity Range 25 - 75 µg/mL[1][2]25 - 125 µg/mL[3]-
Correlation Coefficient (r²) 0.9998[1][2]0.999[3]-
Limit of Detection (LOD) 2.90 µg/mL[1]-170 ng/L (in plasma)[4]
Limit of Quantification (LOQ) 0.95 µg/mL[1]--
Accuracy (% Recovery) Within acceptable limits[1]99.16%[3]-
Precision (% RSD) < 2% (Intra-day and Inter-day)[1]< 5.0%4.7% (Between-assay)[4]
Specificity/Selectivity Confirmed by unique retention time (2.880 min)[1]No interference from common excipients[3]Based on selected ion monitoring[4]

Experimental Protocols: Detailed Methodologies

New RP-HPLC Method

This method was developed for the sensitive and reproducible determination of Tulobuterol in transdermal drug delivery systems.[1]

  • Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV detector.

  • Column: Prontosil C18 column (250 x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase: A mixture of Acetonitrile and 0.02M Potassium dihydrogen phosphate buffer (60:40), with the pH adjusted to 3.0 using Orthophosphoric acid.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 215 nm.[2]

  • Retention Time: Approximately 2.880 minutes.[1][2]

Existing UV Spectrophotometry Method

A simple and reproducible UV spectrophotometric method for the determination of Tulobuterol in bulk and pharmaceutical dosage forms.[3]

  • Instrumentation: UV-Visible Spectrophotometer.

  • Solvent: Methanol.[5]

  • Detection Wavelength (λmax): 212 nm.[3][5]

  • Standard Preparation: A stock solution of Tulobuterol is prepared in the solvent and further diluted to obtain concentrations within the linear range.

  • Quantification: The absorbance of the sample solutions is measured at the λmax, and the concentration is determined from the calibration curve.

Existing Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is designed for the quantification of Tulobuterol in human plasma, offering high sensitivity.[4]

  • Instrumentation: Capillary Gas Chromatograph coupled with a Mass Spectrometer.

  • Derivatization: Formation of N,O-heptafluorobutyryl derivatives of Tulobuterol and its internal standard.[4]

  • Sample Preparation: Involves a multi-step liquid-liquid extraction procedure from alkalinized plasma using dichloromethane, followed by back-extraction into an acidified aqueous phase and a final extraction after realkalinization.[4]

  • Detection: Selected Ion Monitoring (SIM) of two fragment ions derived from the derivatized Tulobuterol and internal standard.[4]

Mandatory Visualization: Analytical Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of a new analytical method, as stipulated by ICH guidelines, and its comparison against an existing method.

Analytical_Method_Validation_Workflow cluster_NewMethod New Analytical Method Development cluster_Validation ICH Validation Parameters cluster_Comparison Comparative Evaluation Dev Method Development Opt Method Optimization Dev->Opt PreVal Pre-Validation Opt->PreVal Accuracy Accuracy PreVal->Accuracy Precision Precision PreVal->Precision Specificity Specificity PreVal->Specificity Linearity Linearity PreVal->Linearity Range Range PreVal->Range LOD LOD PreVal->LOD LOQ LOQ PreVal->LOQ Robustness Robustness PreVal->Robustness DataCompare Data Comparison Accuracy->DataCompare Precision->DataCompare Specificity->DataCompare Linearity->DataCompare Range->DataCompare LOD->DataCompare LOQ->DataCompare Robustness->DataCompare ExistingMethod Existing Analytical Method ExistingMethod->DataCompare Report Validation Report DataCompare->Report

References

In Vitro Potency of Tulobuterol Enantiomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview based on this principle, supported by experimental data for analogous β2-agonists where enantiomer-specific data is available. It also outlines the standard experimental protocols used to determine such in vitro potency.

Comparative Potency Overview

Based on the established pharmacology of β2-agonists, the following is the expected comparison of tulobuterol enantiomers:

ParameterR-Tulobuterol (Eutomer)S-Tulobuterol (Distomer)
Receptor Binding Affinity (Ki) Expected to have significantly higher affinity (lower Ki value) for the β2-adrenergic receptor.Expected to have significantly lower affinity (higher Ki value) for the β2-adrenergic receptor.
Functional Potency (EC50) Expected to be a potent agonist with a low EC50 value, effectively stimulating adenylyl cyclase and increasing intracellular cAMP levels.Expected to be a weak or inactive agonist with a very high or immeasurable EC50 value.

Rationale: The stereochemical configuration of the chiral center in β2-agonists is crucial for the precise molecular interactions with the β2-adrenergic receptor. The (R)-enantiomer's spatial arrangement allows for optimal binding to the receptor's active site, leading to conformational changes that initiate the downstream signaling cascade. The (S)-enantiomer, due to its different spatial orientation, does not fit as effectively into the binding pocket, resulting in weak or no interaction and consequently, minimal to no functional activity.

Experimental Protocols

The determination of in vitro potency for β2-adrenergic receptor agonists involves two primary types of experiments: receptor binding assays and functional assays.

Receptor Binding Assay (Determination of Ki)

This assay measures the affinity of a compound for a specific receptor. A common method is a competitive radioligand binding assay.

Principle: The assay quantifies the ability of the test compound (e.g., R- or S-tulobuterol) to displace a radiolabeled ligand that is known to bind with high affinity to the β2-adrenergic receptor (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol).

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing a high density of β2-adrenergic receptors (e.g., CHO cells stably transfected with the human β2-adrenergic receptor, or lung tissue).

  • Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (tulobuterol enantiomer) are incubated with the prepared membranes in a suitable buffer.

  • Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (Determination of EC50)

This assay measures the ability of a compound to elicit a biological response following receptor binding. For β2-agonists, this is typically the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

Principle: The binding of an agonist to the β2-adrenergic receptor activates the Gs protein, which in turn stimulates adenylyl cyclase to produce cAMP. The amount of cAMP produced is proportional to the agonist's potency and efficacy.

Methodology:

  • Cell Culture: Whole cells expressing the β2-adrenergic receptor are used (e.g., transfected cell lines or primary cells).

  • Incubation: The cells are incubated with varying concentrations of the test compound (tulobuterol enantiomer) for a defined period. A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.

  • Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or homogeneous time-resolved fluorescence (HTRF).

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the test compound. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from this curve.

Signaling Pathway and Experimental Workflow Diagrams

G β2-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane B2AR β2-Adrenergic Receptor Gs Gs Protein (α, β, γ subunits) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., R-Tulobuterol) Agonist->B2AR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Substrates G Experimental Workflow for In Vitro Potency cluster_binding Receptor Binding Assay cluster_functional Functional Assay MembranePrep_B Membrane Preparation Incubation_B Incubation with Radioligand and Tulobuterol Enantiomer MembranePrep_B->Incubation_B Filtration_B Separation of Bound/ Unbound Ligand Incubation_B->Filtration_B Quantification_B Scintillation Counting Filtration_B->Quantification_B Analysis_B IC50/Ki Determination Quantification_B->Analysis_B End Comparative Potency Data Analysis_B->End CellCulture_F Cell Culture Incubation_F Incubation with Tulobuterol Enantiomer CellCulture_F->Incubation_F Lysis_F Cell Lysis Incubation_F->Lysis_F cAMP_F cAMP Measurement (e.g., ELISA) Lysis_F->cAMP_F Analysis_F EC50 Determination cAMP_F->Analysis_F Analysis_F->End Start Start Start->MembranePrep_B Start->CellCulture_F

Benchmarking the stability of different Tulobuterol salt forms for research use

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Comparative Stability Data of Tulobuterol Hydrochloride

The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout the re-test period. The following table summarizes the known stability profile of this compound under forced degradation conditions.

Stability ParameterTest ConditionObservationDegradation (%)
Hygroscopicity High Humidity (RH > 75%)Polymorphic forms exhibit varying degrees of moisture absorption.Data not quantified
Acid Hydrolysis 0.1 M HCl, 80°C, 2 hoursDegradation observed.~5.96%
Alkaline Hydrolysis 0.1 M NaOH, 80°C, 2 hoursSignificant degradation observed.~4.79%
Oxidative Stress 3% H₂O₂, RT, 24 hoursDegradation observed.~4.35%
Thermal Stress 105°C, 24 hoursDegradation observed.~3.27%
Photostability UV light (254 nm), solid stateDegradation observed.~2.36%

Note: The degradation percentages are indicative and can vary based on the specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing stability studies and for the internal validation of new batches of tulobuterol salt forms. Below are the protocols for key experiments used to assess the stability of this compound.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.

a) Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

b) Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Keep the solution at 80°C for 2 hours. After the incubation period, neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide.

  • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Keep the solution at 80°C for 2 hours. After the incubation period, neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Store the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for 24 hours.

  • Photolytic Degradation: Expose the solid this compound powder to UV light (e.g., 254 nm) in a photostability chamber for a defined period.

c) Analysis: Analyze the stressed samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the percentage of degradation.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is required to separate and quantify the parent drug from its degradation products.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 220 nm).

    • Injection Volume: 20 µL.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Hygroscopicity Testing

Hygroscopicity is the tendency of a substance to absorb moisture from the air.

  • Method:

    • Place a known weight of this compound in a controlled humidity chamber.

    • Expose the sample to different relative humidity (RH) levels (e.g., 25%, 50%, 75%, 90%) at a constant temperature (e.g., 25°C).

    • Monitor the weight change of the sample over time until equilibrium is reached.

    • Characterize any changes in the physical appearance or crystalline structure (using techniques like X-ray powder diffraction).

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal stability and decomposition of the salt form.

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh a small amount of the sample (2-5 mg) into an aluminum pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the heat flow to determine the melting point and any polymorphic transitions.

  • Thermogravimetric Analysis (TGA):

    • Accurately weigh a sample (5-10 mg) into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature to determine the onset of thermal decomposition.

Visualizing Experimental Workflows

To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for forced degradation studies and the overall stability assessment of tulobuterol salt forms.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis Neutralize Neutralization (for Hydrolysis) Acid->Neutralize Base Alkaline Hydrolysis Base->Neutralize Oxidation Oxidation HPLC HPLC Analysis Oxidation->HPLC Thermal Thermal Dissolve Dissolution (for Solids) Thermal->Dissolve Photo Photolytic Photo->Dissolve API Tulobuterol Salt (Stock Solution/Solid) API->Acid API->Base API->Oxidation API->Thermal API->Photo Neutralize->HPLC Dissolve->HPLC Result Degradation Profile HPLC->Result

Forced Degradation Experimental Workflow

Stability_Assessment_Workflow cluster_inputs Inputs cluster_tests Stability Tests cluster_outputs Outputs & Decision Salt Tulobuterol Salt Form Forced_Deg Forced Degradation Salt->Forced_Deg Hygro Hygroscopicity Salt->Hygro Thermal_Ana Thermal Analysis (DSC/TGA) Salt->Thermal_Ana Data Stability Data (Degradation, Moisture Uptake, Thermal Events) Forced_Deg->Data Hygro->Data Thermal_Ana->Data Profile Comprehensive Stability Profile Data->Profile Decision Optimal Salt Form Selection (for further development) Profile->Decision

Overall Stability Assessment Logic

Comparative Analysis of Gene Expression Changes Induced by Tulobuterol and Other β2-Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the gene expression changes induced by the long-acting β2-agonist (LABA) Tulobuterol and other commonly used β2-agonists, such as Salbutamol (a short-acting β2-agonist, SABA) and Formoterol (a LABA). While direct, head-to-head global transcriptomic studies are limited in publicly available literature, this document synthesizes the existing experimental data, with a focus on genes involved in inflammatory pathways—a key area of differentiation among these agents.

Executive Summary

The primary therapeutic action of β2-agonists, bronchodilation, is mediated through the canonical β2-adrenergic receptor (β2AR)-Gαs-cAMP-PKA signaling pathway. However, emerging evidence suggests that these drugs also possess immunomodulatory properties that can vary between agents. A pivotal study in a mouse model of allergic asthma indicates that Tulobuterol may have more potent and broader anti-inflammatory effects than Formoterol and Salbutamol. Tulobuterol was shown to significantly reduce the expression of several key pro-inflammatory cytokines, including IL-1β, TNF-α, and IL-6, an effect not observed with the other two agents in the same study.[1][2][3] This suggests a differential regulation of inflammatory gene expression, potentially via alternative signaling pathways like the Syk/NF-κB axis.[2][3]

Comparative Data on Inflammatory Gene & Protein Expression

The following tables summarize the key findings from comparative and individual studies on the effects of Tulobuterol, Salbutamol, and Formoterol on inflammatory mediators.

Table 1: Direct Comparison of Anti-Inflammatory Effects in an Ovalbumin-Induced Allergic Asthma Mouse Model [1][2][3]

Cytokine/MediatorTulobuterol PatchFormoterolSalbutamol
IL-1β ↓↓No Significant DecreaseNo Significant Decrease
TNF-α ↓↓No Significant DecreaseNo Significant Decrease
IL-6 ↓↓No Significant DecreaseNo Significant Decrease
IL-4 ↓↓
CCL11 (Eotaxin) ↓↓Not ReportedNot Reported
Syk/NF-κB Pathway ↓↓ (Suppression)Not ReportedNot Reported

Data derived from protein/cytokine level measurements in bronchoalveolar lavage fluid (BALF). The number of arrows indicates the relative magnitude of the reported effect.

Table 2: Summary of Reported Effects of Salbutamol (Albuterol) and Formoterol on Inflammatory Gene Expression from Various In Vitro and In Vivo Studies

DrugTarget Genes/PathwaysEffectExperimental SystemCitation
Salbutamol IL-3, IL-4, IL-5, GM-CSF, IFN-γNo significant suppressionHuman CD4+ T-cells[4][5]
TNF-α mRNA↓ (Inhibition)Mouse Macrophages (LPS-stimulated)[6]
IL-13↑ (Enhancement)Human Mononuclear Cells[7]
IFN-γ↓ (Reduction)Human Mononuclear Cells[7]
11β-HSD1 mRNA↑ (Induction, R-enantiomer)Mouse Airway Epithelial Cells[8]
NF-κB Signaling PathwayEpigenetic modification (DNA hypomethylation)Human Airway Epithelial Cultures[9][10][11]
Formoterol Activated NF-κB↓ (Reduction)Human Bronchial Epithelium[12][13]
GM-CSF, TNF-α, VCAM-1, IL-8No significant reductionHuman Bronchial Biopsies[12][13]
TNF-α↓ (Suppression)Mouse Macrophages (in a myocarditis model)[14]
IL-10↑ (Enhancement)Mouse Macrophages (in a myocarditis model)[14]
IL-6, IL-8↑ (Induction)Human Bronchial Epithelial Cells[15]

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the key signaling pathways activated by β2-agonists and a typical workflow for investigating their impact on gene expression.

G β2-Adrenergic Receptor Signaling Pathways cluster_membrane Cell Membrane cluster_canonical Canonical Pathway cluster_alternative Alternative Pathway b2ar β2-Adrenergic Receptor (β2AR) gs Gαs Protein b2ar->gs Activates barrestin β-Arrestin-2 b2ar->barrestin Recruits agonist β2-Agonist (e.g., Tulobuterol) agonist->b2ar Binds ac Adenylyl Cyclase gs->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates bronchodilation Bronchodilation pka->bronchodilation Leads to gene_exp Target Gene Expression (e.g., anti-inflammatory) creb->gene_exp Regulates pro_inflam Pro-inflammatory Signaling barrestin->pro_inflam Mediates

Caption: Canonical and alternative β2-adrenergic receptor signaling pathways.

G Experimental Workflow for Gene Expression Analysis cell_culture 1. Cell Culture (e.g., Human Bronchial Epithelial/Smooth Muscle Cells) treatment 2. Drug Treatment - Control (Vehicle) - Tulobuterol - Other β2-Agonist cell_culture->treatment rna_extraction 3. RNA Isolation treatment->rna_extraction qc 4. Quality Control (e.g., Spectrophotometry, Bioanalyzer) rna_extraction->qc analysis 5. Gene Expression Profiling (RNA-Seq or Microarray) qc->analysis bioinformatics 6. Bioinformatic Analysis - Differential Expression (DEGs) - Pathway Enrichment analysis->bioinformatics validation 7. Validation (e.g., RT-qPCR) bioinformatics->validation

Caption: Generalized workflow for analyzing drug-induced gene expression changes.

Experimental Protocols

While protocols vary between studies, a generalized methodology for comparing the effects of β2-agonists on inflammatory gene expression in a relevant cell line (e.g., human bronchial epithelial cells) is outlined below.

1. Cell Culture and Seeding:

  • Cell Line: Human Bronchial Epithelial Cells (e.g., BEAS-2B) or primary Human Bronchial Smooth Muscle Cells.

  • Culture Medium: Appropriate medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and growth factors.

  • Seeding: Cells are seeded in 6-well or 12-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.

2. Inflammatory Stimulus (Optional):

  • To model an inflammatory environment, cells may be pre-treated with a pro-inflammatory stimulus such as Lipopolysaccharide (LPS, 1 µg/mL) or Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL) for a defined period (e.g., 2-4 hours) before the addition of β2-agonists.

3. Drug Treatment:

  • Preparation: Tulobuterol, Salbutamol, Formoterol, and other comparators are dissolved in an appropriate solvent (e.g., DMSO or water) to create stock solutions.

  • Treatment: The culture medium is replaced with fresh, low-serum medium containing the β2-agonists at clinically relevant concentrations (e.g., ranging from 10 nM to 1 µM) or a vehicle control (e.g., DMSO at the same final concentration as the drug-treated wells).

  • Incubation: Cells are incubated for a specified time course (e.g., 6, 12, or 24 hours) to allow for transcriptional changes to occur.

4. RNA Extraction and Quality Control:

  • Total RNA is isolated from the cells using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.

  • RNA concentration and purity are assessed using a spectrophotometer (e.g., NanoDrop), checking for A260/A280 ratios between 1.8 and 2.1.

  • RNA integrity is evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure high-quality, non-degraded RNA (RIN > 8.0).

5. Gene Expression Analysis:

  • Method: Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR) is used to quantify the expression of specific target genes (e.g., TNF, IL6, IL1B, CCL11).

  • Procedure:

    • cDNA is synthesized from the isolated RNA using a reverse transcription kit.

    • qPCR is performed using target-specific primers and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry.

    • The expression levels of target genes are normalized to one or more stable housekeeping genes (e.g., GAPDH, ACTB).

    • Relative gene expression is calculated using the Delta-Delta Ct (2^-ΔΔCt) method.

6. Statistical Analysis:

  • Data are typically presented as mean ± SEM from at least three independent experiments.

  • Statistical significance between treatment groups and the control is determined using appropriate tests, such as a one-way ANOVA with post-hoc tests (e.g., Dunnett's or Tukey's). A p-value of < 0.05 is generally considered significant.

Conclusion and Future Directions

The available evidence, though not derived from comprehensive, head-to-head transcriptomic studies, points towards potentially significant differences in the anti-inflammatory profiles of Tulobuterol compared to other β2-agonists like Formoterol and Salbutamol. The unique ability of Tulobuterol to suppress a broader range of pro-inflammatory cytokines in preclinical models suggests a distinct mechanism of action that warrants further investigation.[1][2][3] While all three agents are effective bronchodilators, their differential effects on inflammatory gene expression could have important implications for the long-term management of inflammatory airway diseases like asthma and COPD.

To fully elucidate these differences, future research should focus on direct comparative studies using high-throughput transcriptomic (RNA-Seq) and proteomic analyses in relevant human airway cell systems. Such studies would provide a global, unbiased view of the gene expression and signaling pathways modulated by these drugs, paving the way for more targeted therapeutic strategies.

References

Safety Operating Guide

Proper Disposal of Tulobuterol Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Tulobuterol Hydrochloride, a beta-2 adrenergic agonist. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe and compliant handling of this chemical waste. Adherence to these guidelines is crucial for personnel safety and environmental protection.

Procedural Overview for this compound Disposal

The recommended disposal method for this compound is to engage a licensed professional waste disposal company.[1] This approach ensures that the waste is managed in accordance with all federal, state, and local regulations. Laboratory personnel should not attempt to treat or dispose of this chemical through standard laboratory drains or as regular solid waste.

The following step-by-step protocol outlines the process for preparing this compound waste for collection by a certified hazardous waste contractor.

Step 1: Waste Identification and Segregation
  • Identify as Hazardous Waste: this compound is classified as harmful if swallowed (Acute toxicity, Oral (Category 4)).[1] Therefore, any unused, expired, or contaminated this compound, including grossly contaminated personal protective equipment (PPE) or labware, must be treated as hazardous chemical waste.

  • Segregate at the Source: Designate a specific waste container for this compound waste. Do not mix with other chemical waste streams unless compatibility has been confirmed. Incompatible wastes must be segregated to prevent reactions.[2]

Step 2: Container Selection and Labeling
  • Use Appropriate Containers: Collect solid this compound waste in a clean, dry, and sealable container. The container must be compatible with the chemical; high-density polyethylene (HDPE) or the original product container are suitable options.[1][3] Containers must be in good condition, free from leaks or external residue.[1][3]

  • Proper Labeling: Immediately upon starting waste accumulation, affix a hazardous waste label to the container. The label must include the following information:

    • The words "Hazardous Waste".[4][5]

    • Full chemical name: "this compound".[1]

    • Accumulation start date (the date the first piece of waste is placed in the container).[4][5]

    • Generator's name, department, and contact information.[3]

    • An indication of the hazards (e.g., "Toxic").

Step 3: Safe Storage in a Satellite Accumulation Area (SAA)
  • Designate an SAA: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][6] The SAA must be under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a spill.[3]

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[2][3][6]

  • Adhere to Storage Limits: Do not exceed the storage limits for hazardous waste in your SAA.[3][6]

Step 4: Arranging for Disposal
  • Contact Environmental Health and Safety (EHS): Follow your institution's procedures for chemical waste pickup, which typically involves contacting the Environmental Health and Safety (EHS) department.

  • Schedule a Pickup: EHS will coordinate with a licensed hazardous waste disposal company for the collection, transport, and final disposal of the this compound waste.

  • Maintain Records: Keep a record of the waste generated and its disposal as part of your laboratory's safety and compliance documentation.

Quantitative Data for Laboratory Waste Management

The following table provides general quantitative limits and specifications for the accumulation and storage of chemical waste in a laboratory setting. These are based on typical U.S. regulations and should be confirmed with your institution's specific guidelines.

ParameterGuidelineSource
Maximum Hazardous Waste in SAA 55 gallons[3][6]
Maximum Acutely Toxic Waste (P-listed) in SAA 1 quart (liquid) or 1 kilogram (solid)[6]
Container Headspace Leave at least 10% of the container volume as headspace to allow for expansion.
Maximum Storage Time in SAA (Partial Container) Up to 12 months, provided accumulation limits are not exceeded.[6]
Time to Remove Full Container from SAA Within 3 calendar days of becoming full.[6]

Experimental Protocols

In-laboratory treatment or neutralization of this compound is not recommended due to the potential for hazardous reactions and the difficulty in ensuring complete and safe degradation. The standard and safest protocol is the segregation and packaging of the waste for professional disposal, as detailed in the procedural overview above. No peer-reviewed experimental protocols for the specific chemical neutralization of this compound for disposal purposes were identified.

Disposal Workflow for this compound

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste from a laboratory setting.

TulobuterolDisposalWorkflow cluster_lab Laboratory Operations cluster_ehs Environmental Health & Safety (EHS) & Contractor waste_gen Waste Generation (Unused, Expired, or Contaminated Tulobuterol HCl) identify Identify as Hazardous Waste waste_gen->identify segregate Segregate into a Designated Container identify->segregate container Select Compatible Container segregate->container label_container Label Container with Hazardous Waste Tag container->label_container storage Store in Satellite Accumulation Area (SAA) with Secondary Containment label_container->storage monitor Monitor Accumulation Volume and Time storage->monitor full Container Full or Storage Limit Reached? monitor->full full->storage No request_pickup Request Waste Pickup (Contact EHS) full->request_pickup Yes ehs_pickup EHS/Contractor Picks Up Waste request_pickup->ehs_pickup transport Transport to Licensed Waste Disposal Facility ehs_pickup->transport disposal Final Disposal (e.g., Incineration) transport->disposal

References

comprehensive Guide to Handling Tulobuterol Hydrochloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety protocols and logistical information for the handling of Tulobuterol Hydrochloride. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Risk Assessment

This compound is a chemical compound that requires careful handling due to its potential health effects. Primary hazards include acute oral toxicity, and it may cause skin, eye, and respiratory irritation.[1] One safety data sheet also indicates it may cause an allergic skin reaction.[2]

A thorough risk assessment should be conducted before beginning any work with this compound to identify potential exposure scenarios and ensure appropriate control measures are in place.

Summary of Toxicological Hazards

Hazard ClassificationDescriptionGHS Classification
Acute Oral Toxicity Harmful if swallowed.[1][3]Category 4
Skin Irritation May cause skin irritation upon contact.[1][2]Category 2[2]
Eye Irritation May cause serious eye irritation.[1][2]Category 2[2]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[1]-
Skin Sensitization May cause an allergic skin reaction.[2]Category 1[2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final and most critical barrier between laboratory personnel and potential exposure. All PPE should be inspected prior to use and disposed of properly after handling the compound.[1]

Required Personal Protective Equipment

Area of ProtectionPPE SpecificationStandard/Notes
Eye/Face Protection Safety glasses with side-shields.Must conform to EN 166 or NIOSH standards.[1]
Skin Protection (Hands) Chemical-resistant gloves (Nitrile rubber recommended).Inspect gloves for integrity before use.[1] Use proper removal technique to avoid skin contact.[1]
Skin Protection (Body) Complete protective suit.Must be impermeable to chemicals. The type should be selected based on the concentration and amount of the substance being handled.
Respiratory Protection NIOSH-approved respirator.Use a P95 (US) or P1 (EU) particle respirator for nuisance exposures.[1] Use a full face-piece respirator for major spills or when high concentrations of dust are expected.

Safe Handling and Storage Protocols

Operational Plan: Handling

  • Work Area Preparation : Conduct all handling of this compound powder in a well-ventilated area, preferably within a certified chemical fume hood to minimize dust formation and inhalation.[1]

  • Personal Hygiene : Wash hands thoroughly with soap and water before breaks and at the end of the workday.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[3][4]

  • Preventing Contamination : Avoid contact with skin and eyes.[1] Use dedicated labware and equipment. If sharing equipment, ensure it is thoroughly decontaminated after use.

  • Weighing : When weighing the powder, use an enclosure or a balance with a draft shield to contain any dust.

  • Transporting : Transport the chemical in sealed, clearly labeled, and durable containers.

Storage Plan

ParameterRequirementRationale
Container Tightly closed, suitable container.[1]Prevents contamination and exposure.
Atmosphere Store under an inert gas.The compound is hygroscopic (absorbs moisture from the air).[1]
Temperature Ambient or as recommended by the supplier.Ensures stability of the compound.
Location A dry, well-ventilated place away from strong oxidizing agents.[1]Prevents degradation and hazardous reactions.

Emergency Procedures: Spills and Exposure

Immediate and correct response to an emergency can significantly mitigate potential harm.

First Aid Measures

Exposure RouteImmediate Action
Ingestion If swallowed, call a POISON CENTER or doctor immediately.[3] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3]
Inhalation Move the person to fresh air.[1][3] If breathing is difficult or stops, provide artificial respiration and consult a physician immediately.[1][3]
Skin Contact Remove contaminated clothing immediately.[3] Wash the affected area with soap and plenty of water, then consult a physician.[1][3]
Eye Contact Immediately flush eyes with water for at least 15 minutes as a precaution.[1][3] Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[2][3]

Workflow for a Dry Spill of this compound

Spill_Response_Workflow Workflow for a Dry Spill of this compound start Spill Occurs evacuate Evacuate Immediate Area & Alert Personnel start->evacuate assess Assess the Spill (Minor vs. Major) evacuate->assess don_ppe Don Appropriate PPE: - Respirator (N95 or higher) - Double Gloves (Nitrile) - Gown/Coveralls - Safety Goggles assess->don_ppe Minor major_spill Major Spill (Large quantity, risk of aerosolization) assess->major_spill Major contain Contain Spill Cover with absorbent paper don_ppe->contain cleanup Clean Up Spill: - Gently sweep solid material - Avoid creating dust - Place into a sealed container contain->cleanup decontaminate Decontaminate Spill Area with soap and water cleanup->decontaminate dispose Dispose of Waste (Contaminated PPE & Spill Material) as hazardous waste decontaminate->dispose end Spill Response Complete dispose->end secure_area Secure the Area Close doors, restrict access major_spill->secure_area contact_ehs Contact Emergency Services & Environmental Health & Safety (EHS) secure_area->contact_ehs contact_ehs->end

Caption: This diagram outlines the step-by-step procedure for responding to a dry spill of this compound.

Disposal Plan

All waste materials, including the chemical itself and any contaminated items, must be disposed of in accordance with federal, state, and local environmental regulations.[1]

Step-by-Step Disposal Protocol

  • Waste Collection : Collect unused this compound and any materials contaminated during handling (e.g., gloves, wipes, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.[1]

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound."

  • Storage of Waste : Store the waste container in a designated, secure area, away from incompatible materials, while awaiting pickup.

  • Final Disposal : Arrange for disposal through a licensed professional waste disposal company.[1] Do not dispose of this chemical down the drain or in the regular trash.[1]

  • Empty Containers : Empty containers should be treated as hazardous waste as they may contain residues. They should not be rinsed into the sewer system but placed in the appropriate waste container for incineration.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tulobuterol Hydrochloride
Reactant of Route 2
Reactant of Route 2
Tulobuterol Hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。